Mepivacaine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96-88-8 (Parent) | |
| Record name | Mepivacaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4031566 | |
| Record name | Mepivicaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1722-62-9 | |
| Record name | Mepivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepivacaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepivacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mepivicaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepivacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mepivacaine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of mepivacaine hydrochloride, an amide-type local anesthetic, focusing on its interaction with voltage-gated sodium channels (VGSCs). Mepivacaine effectively blocks nerve impulse conduction by targeting these critical ion channels, a process governed by the channel's conformational state and the drug's physicochemical properties.
Core Mechanism of Action: Intracellular Pore Blockade
Mepivacaine's primary action is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2] This action prevents the rapid influx of sodium ions that is essential for the depolarization phase of an action potential.[3][4] By inhibiting the generation and propagation of these electrical signals, mepivacaine produces a transient and reversible loss of sensation.[1][5]
The mechanism involves several key steps:
-
Membrane Permeation: As a weak base, mepivacaine exists in equilibrium between a lipid-soluble (lipophilic) uncharged form and a water-soluble (hydrophilic) charged, protonated form. The uncharged base is crucial for diffusing across the lipid-rich neuronal membrane to reach the intracellular environment (axoplasm).[6]
-
Intracellular Re-equilibration: Once inside the slightly more acidic axoplasm, the equilibrium shifts, and a significant portion of the mepivacaine molecules become protonated (ionized).[6]
-
Channel Binding: The positively charged, ionized form of mepivacaine then gains access to its binding site from the intracellular side of the sodium channel.[3][4][6] It binds to a specific receptor located within the channel's inner pore, physically and electrostatically occluding the pathway for sodium ions.[6]
This blockade increases the threshold for electrical excitation, slows the rate of rise of the action potential, and ultimately halts the propagation of the nerve impulse.[5]
Caption: Mepivacaine's pathway to sodium channel blockade.
State-Dependent Blockade and the Modulated Receptor Hypothesis
The interaction between mepivacaine and VGSCs is not static; it is highly dependent on the conformational state of the channel. This phenomenon is best described by the Modulated Receptor Hypothesis , which posits that the affinity of the sodium channel's binding site for local anesthetics changes with the channel's state (resting, open, or inactivated).[2][7]
-
Resting State: In its resting (closed) state, the channel has a relatively low affinity for mepivacaine. Blockade of resting channels is referred to as tonic block and requires higher concentrations of the drug.[3][7][8]
-
Open and Inactivated States: The channel's affinity for mepivacaine increases significantly when it is in the open or inactivated state.[2][3] This leads to a more potent blockade.
This state-dependent affinity results in use-dependent or phasic block .[9] Nerves that are firing at a high frequency, such as those transmitting nociceptive (pain) signals, spend more time in the open and inactivated states. This makes them preferentially targeted and blocked by mepivacaine, enhancing the anesthetic's efficacy where it is most needed. Mepivacaine has been shown to exhibit a preferential use-dependent block of Na(v)1.8 channels, a subtype predominantly expressed in the peripheral nociceptive system.[1][9]
Caption: Relationship between channel state and mepivacaine affinity.
Quantitative Data on Mepivacaine's Interaction with Ion Channels
The potency of mepivacaine can be quantified by its half-maximal inhibitory concentration (IC50). This value varies depending on the type of ion channel and the state being targeted (tonic vs. phasic block).
| Parameter | Drug | Channel Type | Preparation | Value | Reference(s) |
| Tonic Block (IC50) | Mepivacaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 149 µM | [4] |
| Lidocaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 204 µM | [4] | |
| Bupivacaine | Voltage-Gated Na+ | Xenopus laevis sciatic nerve fibers | 27 µM | [4] | |
| K+ Channel Block (IC50) | Mepivacaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 2305 µM | [4] |
| Lidocaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 1118 µM | [4] | |
| Bupivacaine | Voltage-Gated K+ | Xenopus laevis sciatic nerve fibers | 92 µM | [4] | |
| Phasic (Use-Dependent) Block | Mepivacaine | Na(v)1.8 | Rat dorsal root ganglion neurons | Preferential Block | [1][9] |
Note: A lower IC50 value indicates higher potency. Data for lidocaine and bupivacaine are provided for comparison. The preferential block of Na(v)1.8 suggests a significantly lower IC50 for use-dependent block compared to tonic block, though a specific value is not cited in the provided results.
Experimental Protocols
The characterization of mepivacaine's effects on sodium channels relies on sophisticated biophysical and molecular biology techniques.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel currents. The whole-cell voltage-clamp configuration is most commonly used to assess the impact of local anesthetics.
Objective: To measure the tonic and use-dependent block of voltage-gated sodium currents (INa) by mepivacaine.
Methodology:
-
Cell Preparation: A cell line expressing the desired sodium channel isoform (e.g., HEK-293 cells transfected with SCN5A for Nav1.5) or dissociated primary neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing in mM: 130 KCl, 10 HEPES, 11 EGTA, 5 NaCl, 1 MgCl2, 0.4 CaCl2; pH 7.3) and mounted on a micromanipulator.
-
Gigaohm Seal Formation: The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
The membrane potential is "clamped" at a holding potential where most Na+ channels are in the resting state (e.g., -100 mV).
-
For Tonic Block: A single depolarizing voltage step (e.g., to -10 mV for 20 ms) is applied to elicit INa. This is repeated after perfusing the bath with various concentrations of mepivacaine. The reduction in peak current amplitude is measured to calculate the IC50 for tonic block.
-
For Use-Dependent Block: A train of depolarizing pulses (e.g., 20 ms pulses to -10 mV at a frequency of 5-10 Hz) is applied. The progressive decrease in INa during the pulse train in the presence of mepivacaine demonstrates use-dependent block.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, digitized, and analyzed with specialized software.
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues that form the drug's binding site.
Objective: To determine the contribution of specific amino acids in the S6 transmembrane segment to mepivacaine binding.
Methodology:
-
Mutation: The gene encoding the sodium channel α-subunit is altered using PCR-based methods to substitute a specific amino acid suspected to be part of the binding site (e.g., F1764) with another, typically alanine (an "alanine scan").
-
Expression: The mutated channel DNA is expressed in a host system, such as Xenopus oocytes or HEK-293 cells.
-
Functional Analysis: Patch-clamp electrophysiology is performed on cells expressing the mutant channels.
-
Comparison: The IC50 for mepivacaine block of the mutant channel is compared to that of the wild-type (unmutated) channel. A significant increase in the IC50 (i.e., a drastic reduction in drug sensitivity) for the mutant channel indicates that the mutated residue is a critical component of the binding site. Studies have consistently shown that mutating the phenylalanine and tyrosine residues in the IVS6 segment dramatically reduces the affinity of local anesthetics for the inactivated state of the channel.[2]
Caption: Workflow for a patch-clamp electrophysiology experiment.
Conclusion
The anesthetic action of this compound is a direct consequence of its ability to block voltage-gated sodium channels from the intracellular side. Its efficacy is significantly enhanced by its state-dependent binding properties, exhibiting higher affinity for open and inactivated channels. This use-dependent mechanism allows for preferential blockade of frequently firing nerve fibers, such as those involved in pain transmission. A deep understanding of this molecular interaction, quantified through electrophysiological experiments and pinpointed by mutagenesis studies, is fundamental for the rational design and development of novel, more selective, and safer local anesthetic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of mepivacaine hydrochloride in vivo
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Mepivacaine Hydrochloride In Vivo
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, an amide-type local anesthetic. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used anesthetic.
Pharmacokinetics
Mepivacaine's clinical efficacy and safety profile are directly related to its pharmacokinetic properties. As an amide-linked local anesthetic, it undergoes extensive hepatic metabolism and is primarily excreted by the kidneys.[1][2]
Absorption
The systemic absorption of mepivacaine is influenced by several factors, including the total dose and concentration administered, the route of administration, the vascularity of the injection site, and the presence or absence of a vasoconstrictor like epinephrine.[1][3][4] Following administration, mepivacaine is absorbed into the systemic circulation, with onset of action typically occurring within 3 to 20 minutes, depending on the administration route.[5][6] For dental procedures, the onset can be as rapid as 30 to 120 seconds in the upper jaw and 1 to 4 minutes in the lower jaw.[5][6]
Distribution
Once absorbed, mepivacaine is distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain.[1][4] Mepivacaine is approximately 75% bound to plasma proteins.[1][3][4][5] The degree of plasma protein binding is inversely related to the plasma concentration; generally, the lower the concentration, the higher the percentage of the drug that is bound.[1][3] Only the free, unbound form of the drug is available to cross the placenta via passive diffusion.[1]
Studies investigating the enantiomers of mepivacaine have shown differences in their distribution. The steady-state volume of distribution (Vss) for R(-)-mepivacaine is larger than that for S(+)-mepivacaine.[7]
Metabolism
Mepivacaine is extensively and rapidly metabolized, primarily in the liver.[1][3][8][9] Unlike ester-type local anesthetics, its amide structure prevents it from being detoxified by circulating plasma esterases.[1][4] The main metabolic pathways are N-demethylation and hydroxylation, which are considered detoxification reactions.[1][4][10]
The cytochrome P450 (CYP) enzyme system is responsible for its biotransformation.[11][12][13] Specifically, CYP1A2 is the major enzyme involved in hydroxylation, while CYP3A4 plays a role in N-demethylation.[8][14] Three primary metabolites have been identified in human adults: two phenolic metabolites, which are excreted almost exclusively as their glucuronide conjugates, and the N-demethylated compound, 2',6'-pipecoloxylidide (PPX).[1][2][4] Over 50% of an administered dose is excreted into the bile as metabolites, much of which is likely resorbed in the intestine before final excretion in the urine.[1][4][9]
Elimination
The primary route of excretion for mepivacaine and its metabolites is via the kidneys.[1][4] A small fraction, between 5% and 10% of the anesthetic, is excreted unchanged in the urine.[1][3][9] Most of the drug and its metabolites are eliminated within 30 hours.[1][10]
The elimination half-life of mepivacaine varies significantly with age. In adults, the half-life ranges from 1.9 to 3.2 hours.[1][3][4][5][9] In neonates, the half-life is considerably longer, ranging from 8.7 to 9 hours.[1][3][4][5][9] Factors such as hepatic or renal disease, urinary pH, and renal blood flow can significantly alter pharmacokinetic parameters and affect elimination.[1][4]
Quantitative Pharmacokinetic Data
The following table summarizes key quantitative pharmacokinetic parameters of this compound.
| Parameter | Value | Species/Population | Citation |
| Protein Binding | ~75% | Human | [1][3][4][5] |
| Half-Life (t½) | 1.9 - 3.2 hours | Adult Human | [1][3][4][5][9] |
| 8.7 - 9 hours | Neonate Human | [1][3][4][5][9] | |
| Metabolism Site | Liver (Principal) | Human | [1][3][8][9] |
| Metabolic Enzymes | CYP1A2 (major), CYP3A4 | Human | [8][14] |
| Primary Metabolites | Two phenolic glucuronide conjugates, 2',6'-pipecoloxylidide (PPX) | Human | [1][2][4] |
| Excretion Route | Kidney (Principal) | Human | [1][4] |
| Excreted Unchanged | 5% - 10% | Human | [1][3][9] |
| Total Clearance | R(-)-mepivacaine: 0.79 ± 0.12 L/minS(+)-mepivacaine: 0.35 ± 0.06 L/min | Human Volunteers | [7] |
| Volume of Distribution (Vss) | R(-)-mepivacaine: 103 ± 14 LS(+)-mepivacaine: 57 ± 7 L | Human Volunteers | [7] |
Mepivacaine Metabolism Pathway
The metabolic transformation of mepivacaine in the liver primarily involves two distinct pathways mediated by cytochrome P450 enzymes.
Experimental Protocols
The investigation of mepivacaine's pharmacokinetics in vivo typically follows a structured experimental workflow. Methodologies often involve human volunteers or various animal models to elucidate the drug's behavior in a biological system.
General Protocol for a Human Pharmacokinetic Study
A representative experimental design to determine the pharmacokinetic profile of mepivacaine in healthy volunteers is outlined below.
-
Subject Recruitment and Screening: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of hepatic, renal, or cardiovascular disease, known allergies to amide anesthetics, and concurrent use of interacting medications.[15]
-
Drug Administration: A standardized dose of this compound (e.g., 60 mg) is administered as a controlled intravenous infusion over a set period (e.g., 10 minutes).[7] This method allows for precise control over the rate of drug entry into the systemic circulation.
-
Blood Sampling: Venous blood samples are collected at predetermined time points. Sampling is frequent initially (e.g., during and immediately after infusion) and becomes less frequent over time (e.g., up to 8 hours post-infusion) to accurately capture the distribution and elimination phases.[7]
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of mepivacaine (and potentially its enantiomers and metabolites) in the plasma is quantified using a validated analytical method, such as stereoselective high-performance liquid chromatography (HPLC).[7][16]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software. Non-compartmental or compartmental analysis is performed to calculate key parameters such as clearance (CL), volume of distribution (Vss), and elimination half-life (t½).[7]
Animal Models in Mepivacaine Research
Animal models are crucial for preclinical evaluation of efficacy, toxicity, and pharmacokinetics.
-
Rats and Guinea Pigs: Often used for initial studies on local anesthetic effects, metabolism, and toxicity.[17][18][19][20]
-
Swine: Used to study cardiovascular effects and vascular reactivity to mepivacaine.[19]
-
Monkeys: Rhesus monkeys have been used to determine seizure thresholds and corresponding plasma concentrations.[1][3]
Experimental Workflow Visualization
The logical flow of a typical in vivo pharmacokinetic study is depicted in the diagram below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. UpToDate 2018 [sniv3r2.github.io]
- 6. medicine.com [medicine.com]
- 7. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Drug Metabolism and Pharmacogenetics | Anesthesia Key [aneskey.com]
- 13. mdpi.com [mdpi.com]
- 14. rexresearch.com [rexresearch.com]
- 15. Pharmacokinetic and clinical pharmacological studies with mepivacaine and prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The interaction of three local anaesthetic agents with hepatic microsomal cytochrome P-450 [open.uct.ac.za]
- 18. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of mepivacaine on swine lingual, pulmonary and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of mepivacaine hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine hydrochloride is a local anesthetic of the amide type, widely utilized in medical and dental procedures to induce localized numbness.[1] Chemically, it is related to bupivacaine but shares pharmacological similarities with lidocaine.[2] Marketed under various trade names, including Carbocaine® and Polocaine®, mepivacaine has a reasonably rapid onset and a medium duration of action.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of mepivacaine.[4] The base molecule, mepivacaine, is a tertiary amine structurally characterized by a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an amide linkage, and a hydrophilic piperidine ring.[1] This amphipathic structure is crucial for its anesthetic activity, allowing it to exist in both lipid-soluble and water-soluble forms. The hydrochloride salt form enhances its stability and solubility for administration.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride[4][5] |
| CAS Number | 1722-62-9[5][6] |
| Molecular Formula | C₁₅H₂₃ClN₂O[5] |
| Molecular Weight | 282.81 g/mol [6] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl[4][5] |
| InChI Key | RETIMRUQNCDCQB-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are critical to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, and duration of action.
Table 2: Physicochemical Properties of Mepivacaine and its Hydrochloride Salt
| Property | Value | Salt Form |
| pKa | 7.7 | Mepivacaine[7] |
| Melting Point | 262 - 264 °C | Hydrochloride[8] |
| Water Solubility | Freely soluble | Hydrochloride[1] |
| LogP (Octanol/Water) | 1.95 | Mepivacaine[7] |
Mechanism of Action
The primary mechanism of action for this compound is the blockade of voltage-gated sodium ion channels on the neuronal cell membrane.[3][4] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of action potentials. The result is a reversible loss of sensation in the area of administration.[4]
The following diagram illustrates the proposed signaling pathway for mepivacaine's anesthetic effect.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route for mepivacaine involves the reaction of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide with a methylating agent in the presence of a reducing agent, followed by conversion to the hydrochloride salt.
Protocol:
-
Methylation: To a solution of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in formic acid, add formaldehyde.
-
Heat the reaction mixture at 60-100°C and stir for several hours.
-
Work-up: After the reaction is complete, add hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent like toluene.
-
Basify the aqueous layer with sodium hydroxide.
-
Extraction: Extract the mepivacaine base with toluene.
-
Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).
-
Salt Formation: Concentrate the organic phase and dissolve the resulting mepivacaine base in a suitable solvent. Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate this compound.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system to obtain pure this compound.
Determination of pKa
The pKa of mepivacaine can be determined by potentiometric titration.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a burette tip.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.
Determination of Aqueous Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 4, 7, and 10).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of mepivacaine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in mg/mL or mol/L for each pH value.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP of the mepivacaine free base is determined using the shake-flask method.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then separating the layers.
-
Sample Preparation: Dissolve a known amount of mepivacaine (as the free base) in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for the partitioning of mepivacaine between the two phases to reach equilibrium.
-
Phase Separation: Allow the layers to separate completely.
-
Sample Analysis: Withdraw aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of mepivacaine in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of mepivacaine in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Conclusion
This compound remains a cornerstone in local anesthesia due to its favorable physicochemical and pharmacological properties. A thorough understanding of its chemical structure, properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved local anesthetic agents. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important pharmaceutical compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]
- 7. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of Mepivacaine: A Technical Guide
Introduction
Mepivacaine, a potent local anesthetic of the amide class, has been a mainstay in clinical practice for decades, particularly in dentistry and for regional nerve blocks. Chemically designated as (RS)-N-(2,6-dimethylphenyl)-1-methyl-piperidine-2-carboxamide, its pharmacological profile is characterized by a rapid onset and an intermediate duration of action.[1] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of mepivacaine, tailored for researchers and professionals in drug development.
Discovery and Development
Mepivacaine was first synthesized in 1956 in Sweden at the laboratories of Bofors Nobelkrut.[2] It became commercially available in the United States in the 1960s, offering a valuable alternative to other local anesthetics with its distinct pharmacokinetic properties.[2] It is chemically related to bupivacaine but pharmacologically similar to lidocaine.[3]
Chemical Synthesis of Mepivacaine
The synthesis of mepivacaine can be achieved through several routes. A common and effective method is the N-methylation of a piperidine precursor, specifically N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, using the Leuckart-Wallach reaction. This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.
Experimental Protocol: Synthesis via Leuckart-Wallach Reaction
This protocol is adapted from established synthesis methodologies.[4]
Materials:
-
N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
-
Anhydrous formic acid (98-100%)
-
Paraformaldehyde
-
4N Hydrochloric acid
-
18N Sodium hydroxide
-
Toluene
-
Anhydrous sodium sulfate
-
Reaction flask (1-liter) with reflux condenser and tail gas absorption setup
-
Oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 1-liter reaction flask, add 46g (1.0 mol) of anhydrous formic acid. While stirring, slowly add 46.46g (0.2 mol) of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, maintaining the temperature between 20°C and 25°C.
-
Addition of Reagents: After stirring for 10 minutes, add 18g (0.6 mol) of paraformaldehyde to the mixture.
-
Reaction: Heat the mixture in an oil bath to between 90°C and 95°C. Maintain this temperature and continue stirring for 8 hours. Gas evolution should be observed and managed by the tail gas absorption apparatus.
-
Work-up: After the reaction is complete, add 100ml of 4N hydrochloric acid. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow slurry.
-
Purification:
-
Dissolve the slurry in 80ml of water.
-
Wash the aqueous solution with 80ml of toluene in a separatory funnel and discard the organic layer.
-
Cool the aqueous layer in an ice bath to 0°C-5°C.
-
Slowly add 50ml of 18N sodium hydroxide to basify the solution.
-
Extract the product with two 80ml portions of toluene.
-
Combine the organic extracts and dry over 10g of anhydrous sodium sulfate for 3 hours.
-
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the final product, mepivacaine.
Mechanism of Action
Mepivacaine, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. Its primary target is the voltage-gated sodium channels located on the intracellular side of the neuronal membrane.[1][5]
Signaling Pathway:
-
Diffusion: In its uncharged, lipophilic base form, mepivacaine diffuses across the neural sheath and the axonal membrane into the axoplasm.
-
Ionization: Inside the neuron, the slightly acidic intracellular environment causes mepivacaine to become protonated, converting it to its active, cationic form.[6]
-
Channel Blockade: This ionized form of mepivacaine binds to a specific receptor site within the voltage-gated sodium channel. This binding locks the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[1][6]
-
Conduction Blockade: By preventing depolarization, the action potential cannot be generated or propagated along the axon. This results in a reversible blockade of nerve conduction and a loss of sensation in the area supplied by the nerve.[3][7] The clinical order of functional loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone.[3][7]
Pharmacological and Toxicological Data
The clinical utility and safety profile of mepivacaine are defined by its pharmacokinetic and toxicological parameters.
Pharmacokinetic Properties
| Parameter | Value | Source(s) |
| Onset of Action | 3-5 minutes (infiltration) | [8] |
| Duration of Anesthesia | 2-3 hours | [8][9] |
| Elimination Half-Life | Adults: 1.9 - 3.2 hours | [7][9] |
| Neonates: 8.7 - 9.0 hours | [7][9] | |
| Plasma Protein Binding | ~75% | [7] |
| Metabolism | Primarily hepatic | [7] |
| Excretion | 5-10% unchanged in urine | [7][9] |
Toxicity Data
| Parameter | Value | Species | Source(s) |
| LD₅₀ (Intravenous) | 23 - 35 mg/kg | Mouse | [7][9] |
| LD₅₀ (Subcutaneous) | 280 mg/kg | Mouse | [7][9] |
| Mean Seizure Dosage | 18.8 mg/kg | Rhesus Monkey | [7][9] |
| Minimum Toxic Dose (IV) | 9.8 mg/kg | Human | [10] |
| Max Recommended Dose | 5 mg/kg | Human | [11][12] |
Preclinical Efficacy and Safety Evaluation
The evaluation of new local anesthetic candidates relies on robust in vivo models to determine efficacy (potency, duration) and safety.
Experimental Protocol: In Vivo Efficacy Assessment in a Rodent Model
This protocol describes a common method for evaluating infiltration anesthesia using a mouse model, assessing the response to a noxious stimulus.[13][14]
Objective: To determine the median analgesic time and dose-response relationship of a local anesthetic formulation.
Model: Male mice.
Procedure:
-
Acclimation: Acclimate animals to the testing environment and handling procedures.
-
Baseline Threshold Determination:
-
Place a stimulating electrode subcutaneously over the abdomen.
-
Apply a brief electrical stimulus (e.g., constant current, 60 Hz, 1-second duration), starting at a low current and increasing in increments (e.g., 0.5 mA).
-
The vocalization threshold is the minimum current that elicits a vocal response.
-
Include only mice that vocalize at or below a predetermined current (e.g., ≤ 8 mA) to ensure sensitivity.[13]
-
-
Drug Administration:
-
Administer the test anesthetic (e.g., mepivacaine at various concentrations) via subcutaneous injection over the abdomen in the area of the stimulating electrode. A control group receives a vehicle (e.g., saline).
-
-
Analgesia Assessment:
-
At set time intervals post-injection (e.g., 5, 10, 15, 30, 45, 60 minutes), apply a suprathreshold electrical stimulus (a current level that reliably caused vocalization at baseline).
-
Record the response (vocalization or no vocalization). The absence of vocalization indicates successful analgesia.
-
-
Data Analysis:
-
For each dose, determine the duration of analgesia for each animal (the last time point at which no vocalization occurred).
-
Calculate the median analgesic time for each group.
-
Analyze the data using appropriate statistical methods (e.g., log-rank test of survival curves) to compare dose-dependent differences in duration.[13]
-
Conclusion
Mepivacaine remains a cornerstone of local anesthesia due to its reliable performance, rapid onset, and well-characterized safety profile. Understanding its discovery, synthesis, and molecular mechanism provides a critical foundation for the development of novel anesthetic agents with improved efficacy and reduced toxicity. The experimental protocols and quantitative data presented herein serve as a comprehensive resource for professionals engaged in the research and development of next-generation local anesthetics.
References
- 1. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. Mepivacaine - Wikipedia [en.wikipedia.org]
- 3. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]
- 5. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Articles [globalrx.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cmaj.ca [cmaj.ca]
- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Initial in vitro studies of mepivacaine hydrochloride efficacy
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Mepivacaine Hydrochloride
Introduction
This compound is a local anesthetic of the amide class, widely utilized in clinical practice for regional, dental, and epidural anesthesia.[1][2] Its efficacy stems from its ability to reversibly block nerve impulse transmission, resulting in a temporary loss of sensation.[2][3][4] Mepivacaine is characterized by a rapid onset and an intermediate duration of action.[1][2][3] This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the efficacy, mechanism of action, and cellular effects of this compound, intended for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: Sodium Channel Blockade
The principal mechanism of action for mepivacaine is the blockade of voltage-gated sodium channels within neuronal cell membranes.[1][2][3][5] This action is crucial for preventing the generation and propagation of action potentials, which are the fundamental signals of nerve impulses.[2][5]
The process involves several key steps:
-
Diffusion: In its uncharged, lipophilic form, mepivacaine diffuses across the neuronal membrane into the axoplasm.[1]
-
Protonation: Once inside the slightly acidic intracellular environment of the neuron, the mepivacaine molecule becomes protonated, acquiring a positive charge.[1]
-
Binding and Blockade: This ionized form of mepivacaine then binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel.[1][5] This binding prevents the channel from transitioning to its open state, thereby inhibiting the influx of sodium ions that is necessary for membrane depolarization.[2][3][4]
By preventing depolarization, mepivacaine effectively raises the threshold for electrical excitation in the nerve, leading to a failure to propagate action potentials and a subsequent block of sensory transmission.[5] Some studies indicate that mepivacaine may exhibit a preferential use-dependent block of specific sodium channel subtypes, such as Na(v)1.8.[3][4][6]
Electrophysiological Studies
In vitro electrophysiological studies have been fundamental in quantifying the effects of mepivacaine on neuronal and myocardial tissues. These experiments typically involve isolated tissue preparations to measure changes in electrical activity.
Experimental Protocol: Isolated Papillary Muscle Preparation
A representative protocol for assessing the electrophysiological effects of mepivacaine on cardiac tissue is as follows:
-
Tissue Isolation: Right ventricular papillary muscles are isolated from guinea pigs or rats.[7]
-
Mounting: The muscle is mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and bubbled with an oxygen/carbon dioxide mixture.
-
Stimulation: The muscle is stimulated at varying frequencies (e.g., 0.5 to 3 Hz) using platinum electrodes.[7]
-
Recording: Intracellular action potentials are recorded using glass microelectrodes. Parameters such as the maximum rate of depolarization (dV/dt max) and action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.[7]
-
Drug Application: this compound is added to the bath in increasing concentrations (e.g., 20, 50, and 100 µmol/L) to establish a dose-response relationship.[7]
-
Data Analysis: Changes in electrophysiological parameters and myocardial contractility are recorded and analyzed to determine the drug's effects.
Quantitative Data: Electrophysiological Effects
The following table summarizes the dose-dependent effects of mepivacaine on myocardial tissue as observed in in vitro studies.
| Parameter | Mepivacaine Concentration | Observed Effect | Reference |
| Peak Force (Contractility) | 50 and 100 µmol/L | Dose-dependent depression, especially at higher stimulation rates (2-3 Hz). | [7] |
| Conduction | 50 and 100 µmol/L | Frequent conduction block noted at higher stimulation rates. | [7] |
| dV/dt max | 100 µmol/L | Rate-dependent depression. | [7] |
| Action Potential Duration | 100 µmol/L | Shortening of APD50 (approx. 10%) and APD90 (approx. 10%). | [7] |
| Ca2+ Release (SR) | 100 µmol/L | Inhibition of Ca2+ release from the sarcoplasmic reticulum is suggested as a primary cause of myocardial depression. | [7] |
Effects on Other Ion Channels and Vascular Tone
While the primary target is the sodium channel, in vitro studies have shown that mepivacaine can influence other cellular components, including other ion channels and pathways regulating vascular smooth muscle tone.
Mepivacaine has been shown to produce vasoconstriction at lower concentrations and vasodilation at higher concentrations in isolated rat aortic rings.[8] This biphasic response is modulated by the endothelium. The vasoconstriction induced by mepivacaine is attenuated by the endothelial nitric oxide-cyclic guanosine monophosphate (eNO-cGMP) pathway and involves the influx of extracellular calcium through voltage-operated calcium channels.[8] Mepivacaine may also exert minor, less characterized effects on potassium channels.[1][9]
Cell Viability and Cytotoxicity Studies
The safety profile of local anesthetics is critically important. In vitro cytotoxicity assays are used to determine the effects of mepivacaine on the viability and proliferation of various cell types.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cells (e.g., human breast cancer cells, fibroblasts) are seeded into a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and cultured for a short period (e.g., 12-24 hours).[10][11]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the drug.
-
Incubation: Cells are incubated with the drug for a defined period (e.g., 24 hours).[11]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional period (e.g., 4 hours) to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Measurement: The absorbance of the solution is measured using a spectrophotometer (e.g., at 570 nm), with higher absorbance correlating to higher cell viability.[10]
Quantitative Data: Cytotoxicity
In vitro studies have compared the toxicity of mepivacaine to other local anesthetics. Mepivacaine generally demonstrates a favorable safety profile.
| Cell Line | Anesthetic | IC50 Value | Observation | Reference |
| MDA-MB-231 (Breast Cancer) | Lidocaine | 8.5 mM | - | [11] |
| MDA-MB-231 (Breast Cancer) | Bupivacaine | 1.8 mM | - | [11] |
| MDA-MB-231 (Breast Cancer) | Ropivacaine | 3.8 mM | - | [11] |
| BT-474 (Breast Cancer) | Lidocaine | 6.5 mM | - | [11] |
| BT-474 (Breast Cancer) | Bupivacaine | 1.3 mM | - | [11] |
| BT-474 (Breast Cancer) | Ropivacaine | 3.2 mM | - | [11] |
| Neuronal Growth Cones | Mepivacaine | Not specified | Least harmful effects on cone growth among clinically used anesthetics. | [12] |
| Neuronal Growth Cones | Lidocaine | Not specified | More toxic than mepivacaine, ropivacaine, and bupivacaine. | [12] |
| Neuronal Growth Cones | Procaine | Not specified | Similar low toxicity to mepivacaine. | [12] |
Note: IC50 values for mepivacaine in the breast cancer cell lines were not provided in the cited source, but comparative data suggests its toxicity profile is distinct from other anesthetics.
Conclusion
Initial in vitro investigations have firmly established that the primary efficacy of this compound is derived from its potent, dose-dependent blockade of voltage-gated sodium channels in neuronal membranes. Electrophysiological studies have successfully quantified its impact on action potential dynamics and myocardial contractility. Furthermore, research into its effects on other cellular systems reveals a complex pharmacology, including modulation of vascular tone through calcium channels and endothelial pathways. Cytotoxicity assays consistently place mepivacaine among the less toxic local anesthetics in vitro, particularly concerning neuronal cells. This body of evidence provides a strong scientific foundation for its clinical application and guides future research in the development of anesthetic agents with improved efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. glpbio.com [glpbio.com]
- 7. Mechanical and electrophysiological effects of mepivacaine on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Mepivacaine hydrochloride molecular formula and weight
Mepivacaine hydrochloride is a local anesthetic of the amide type, widely utilized in dental and medical procedures for inducing localized numbness. This technical guide provides an in-depth look at its core physicochemical properties.
Physicochemical Properties
This compound is the hydrochloride salt form of mepivacaine.[1] This salt form enhances its stability and solubility in water, making it suitable for injectable formulations.[1] It presents as a white crystalline powder.[1]
Below is a summary of the key molecular data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃ClN₂O | [2][3] |
| Molecular Weight | 282.81 g/mol | [2][3][4][5][6][7] |
| IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | [2][3] |
| CAS Number | 1722-62-9 | [2][5] |
Logical Relationship of Components
The molecular formula C₁₅H₂₃ClN₂O represents the complete salt, which is formed from the parent compound, mepivacaine, and hydrochloric acid.[2] The relationship can be visualized as follows:
Caption: Formation of this compound from its constituent components.
References
- 1. CAS 1722-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. p.globalsources.com [p.globalsources.com]
- 5. (±)-Mepivacaine = 98 HPLC 1722-62-9 [sigmaaldrich.com]
- 6. This compound - CAS-Number 1722-62-9 - Order from Chemodex [chemodex.com]
- 7. selleckchem.com [selleckchem.com]
The Historical and Technical Trajectory of Mepivacaine in Regional Anesthesia: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine, an amide-type local anesthetic, has been a mainstay in regional anesthesia for over six decades. Its rapid onset and intermediate duration of action have cemented its utility in a variety of clinical settings, from dental procedures to major nerve blocks. This technical guide delves into the historical development of mepivacaine, its physicochemical and pharmacokinetic properties, mechanism of action, and the experimental methodologies used to characterize its effects.
Historical Development
The development of mepivacaine was a significant step in the evolution of local anesthetics, moving away from the ester-type agents like procaine, which had a higher incidence of allergic reactions.
-
1956: Mepivacaine was first synthesized in the laboratories of Bofors Nobelkrut in Sweden.[1]
-
1957: Following its synthesis, mepivacaine was introduced into clinical practice, offering a new option in the growing armamentarium of amide local anesthetics.[2][3][4]
-
1960s: Mepivacaine became available for clinical use in the United States, solidifying its place in regional anesthesia.[1][5]
Mepivacaine's introduction was part of a broader wave of development in amide local anesthetics that began with lidocaine in the mid-1940s and also included the synthesis of bupivacaine in 1957.[2][6] Today, mepivacaine remains a commonly used local anesthetic, often favored for its predictable performance and safety profile.[3]
Physicochemical and Pharmacokinetic Properties
The clinical performance of mepivacaine is intrinsically linked to its chemical and physical properties. These characteristics determine its potency, onset, and duration of action.
| Property | Value | Reference(s) |
| Chemical Classification | Amide Local Anesthetic | [1][7] |
| Molecular Formula | C15H22N2O | [1] |
| Molar Mass | 246.354 g·mol−1 | [1] |
| pKa | 7.6 - 7.7 | [8] |
| Protein Binding | ~75% | [2] |
| Onset of Action | 3-20 minutes (Route and dose dependent) | [2] |
| Duration of Action | 2-2.5 hours (Route and dose dependent) | [2] |
| Metabolism | Primarily hepatic (N-demethylation, hydroxylation, glucuronidation) | [2] |
| Elimination Half-Life | Adults: 1.9-3.2 hours; Neonates: 8.7-9 hours | [2] |
Comparative Pharmacokinetics with Other Local Anesthetics
Mepivacaine's clinical utility is often considered in the context of other commonly used local anesthetics. The following table provides a comparative overview of key pharmacokinetic parameters.
| Local Anesthetic | Onset of Action | Duration of Action (without vasoconstrictor) | Protein Binding (%) |
| Mepivacaine | Rapid | Intermediate (120-180 min) | 75 |
| Lidocaine | Rapid | Short to Intermediate (60-120 min) | 65 |
| Bupivacaine | Slow | Long (240-480 min) | 95 |
| Ropivacaine | Slow | Long (240-480 min) | 94 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses.
The uncharged, lipophilic form of mepivacaine diffuses across the neuronal membrane. Inside the neuron, the slightly acidic environment leads to its protonation. This ionized form then binds to the intracellular portion of the voltage-gated sodium channels, stabilizing them in an inactive state and preventing the influx of sodium ions that is necessary for depolarization and action potential propagation.
Beyond its primary action on sodium channels, mepivacaine has been shown to influence other signaling pathways, particularly those related to its vasoconstrictive effects.
Signaling Pathway for Mepivacaine-Induced Vasoconstriction
Mepivacaine can cause vasoconstriction, an effect that is mediated by an increase in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. This involves both calcium influx from the extracellular space and calcium release from the sarcoplasmic reticulum. Furthermore, this process involves the activation of the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: Signaling pathway of mepivacaine-induced vasoconstriction.
Experimental Protocols
A comprehensive understanding of mepivacaine's properties relies on a variety of experimental techniques. The following sections outline the methodologies for key experiments.
Quantification of Mepivacaine in Plasma
Objective: To determine the concentration of mepivacaine and its metabolites in plasma samples for pharmacokinetic studies.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
To a 250 µL plasma sample, add an internal standard.
-
Add 1700 µL of phosphate buffer (pH 8.0).
-
Mix and centrifuge the sample.
-
-
Solid-Phase Extraction (SPE):
-
The supernatant from the prepared sample is loaded onto an SPE cartridge (e.g., Bond Elute C18).
-
The cartridge is washed to remove interfering substances.
-
Mepivacaine and its metabolites are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness under nitrogen.
-
-
HPLC Analysis:
-
The dried residue is reconstituted in the mobile phase.
-
An aliquot is injected into the HPLC system.
-
Stationary Phase: C18 column (e.g., 250 × 4.6 mm id, 5 μm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted to 4 with phosphoric acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 215 nm.
-
-
Quantification: The concentration of mepivacaine is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve.
Citation for Methodology: This protocol is based on methods described for the analysis of local anesthetics in plasma.
Assessment of Vasoconstrictor Effects
Objective: To evaluate the direct effect of mepivacaine on vascular smooth muscle tone.
Methodology: Isolated Aortic Ring Preparation
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised.
-
The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
The endothelium may be removed by gently rubbing the intimal surface with a forceps.
-
-
Organ Bath Setup:
-
Aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
-
Experimental Protocol:
-
The rings are allowed to equilibrate under a resting tension of 1.5 g for 60-90 minutes.
-
The viability of the rings is tested with a contractile agent (e.g., phenylephrine or potassium chloride).
-
Cumulative concentration-response curves to mepivacaine are generated by adding increasing concentrations of the drug to the organ bath.
-
-
Data Analysis: The contractile response is measured as the change in tension from the baseline and expressed as a percentage of the maximal contraction induced by a reference agonist.
Citation for Methodology: This protocol is based on established methods for studying vascular reactivity in isolated rodent aortas.
Investigation of Sodium Channel Blockade
Objective: To characterize the inhibitory effect of mepivacaine on voltage-gated sodium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Dorsal root ganglion (DRG) neurons are enzymatically dissociated from adult rats.
-
The isolated neurons are plated on coverslips for electrophysiological recording.
-
-
Patch-Clamp Recording:
-
Whole-cell recordings are performed using a patch-clamp amplifier.
-
The extracellular solution contains tetrodotoxin (TTX) to block TTX-sensitive sodium channels, allowing for the isolation of TTX-resistant currents.
-
The intracellular (pipette) solution contains ions appropriate for recording sodium currents.
-
-
Experimental Protocol:
-
A holding potential of -80 mV is applied to the cell.
-
Sodium currents are elicited by depolarizing voltage steps.
-
Mepivacaine is applied to the cell via a perfusion system at various concentrations.
-
The effects of mepivacaine on the amplitude and kinetics of the sodium currents are recorded.
-
-
Data Analysis: Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of mepivacaine. The effects on channel gating properties (e.g., activation, inactivation) are also analyzed.
Citation for Methodology: This protocol is based on standard electrophysiological techniques for studying ion channel pharmacology.
Analysis of Intracellular Signaling
Objective: To determine the effect of mepivacaine on the phosphorylation of signaling proteins like ERK.
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Rat aortic smooth muscle cells are cultured to an appropriate confluency.
-
The cells are treated with mepivacaine at various concentrations and for different time points.
-
-
Protein Extraction:
-
After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated protein are normalized to the total amount of the protein.
Citation for Methodology: This protocol is a standard method for analyzing protein phosphorylation in cell lysates.
Logical Workflow for Mepivacaine Research and Development
The development and continued investigation of mepivacaine follow a logical progression from fundamental characterization to clinical application.
Caption: A simplified workflow for the research and development of a local anesthetic like mepivacaine.
Conclusion
Mepivacaine's journey from its synthesis in the mid-20th century to its current widespread clinical use is a testament to its favorable pharmacological profile. A thorough understanding of its historical context, physicochemical properties, and mechanisms of action, underpinned by robust experimental methodologies, is crucial for researchers and drug development professionals seeking to innovate in the field of regional anesthesia. The continued investigation into its nuanced interactions with cellular signaling pathways will undoubtedly pave the way for the development of even safer and more effective local anesthetics in the future.
References
- 1. Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of mepivacaine enantiomers in human plasma in the nanogram per milliliter range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Mepivacaine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the core physicochemical properties of mepivacaine hydrochloride powder for laboratory applications. It includes quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its mechanism of action and analytical workflows.
General Physicochemical Properties
This compound is an amide-type local anesthetic.[1][2] It presents as a white, odorless, crystalline powder.[3][4][5] This form enhances its stability and solubility for use in aqueous solutions.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide hydrochloride | [4] |
| Molecular Formula | C₁₅H₂₂N₂O·HCl | [3] |
| Molecular Weight | 282.81 g/mol | [6][7] |
| CAS Number | 1722-62-9 | [3] |
| Appearance | White crystalline powder | [1][3] |
Thermodynamic and Acidity Properties
The melting point and pKa are critical parameters for identity, purity, and formulation development.
Table 2: Thermodynamic and Acidity Data
| Property | Value | Reference |
| Melting Point | Approx. 256°C (with decomposition)[3] | [3][6][8] |
| 262 - 264°C[6] | ||
| 263°C[8] | ||
| pKa | 7.7 | [9] |
| pH (1% solution) | 5.0 | [6] |
| pH (2% solution) | 4.5 | [4] |
Solubility Profile
This compound's solubility is essential for preparing solutions for analysis and formulation.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble / Soluble | [3][4][5][8][10] |
| Methanol | Freely soluble / Soluble | [3][4][8] |
| Ethanol (99.5%) | Sparingly soluble | [3] |
| Acetic Acid (100%) | Soluble | [3] |
| Diethyl Ether | Practically insoluble | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
Table 4: Key Spectroscopic Data
| Technique | Key Wavelengths / Wavenumbers | Reference |
| UV-Vis (in 1 mol/L HCl) | Maxima between 261-265 nm and 270-273 nm | [3] |
| Infrared (IR) | Conforms to reference spectra | [3][11][12] |
Mechanism of Action: Sodium Channel Blockade
Mepivacaine functions by blocking voltage-gated sodium channels on the intracellular surface of nerve axons.[2][13] This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulses and inducing local anesthesia.[2][9][13][14]
References
- 1. CAS 1722-62-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. moehs.com [moehs.com]
- 7. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 1722-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. This compound(1722-62-9) IR2 [m.chemicalbook.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mepivacaine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine hydrochloride is a local anesthetic of the amide type, widely used in dental and medical procedures. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, toxicological assessments, and therapeutic drug monitoring to ensure safety and efficacy. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate mepivacaine from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step, which is efficient and provides clean extracts. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and injection. Quantification is achieved by comparing the peak area ratio of mepivacaine to the internal standard against a calibration curve prepared in blank plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Lidocaine hydrochloride (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Sodium hydroxide
-
Ultra-pure water
-
Blank human plasma (with anticoagulant, e.g., heparin or EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Gracesmart C18, 5 µm, 250 mm x 4.6 mm i.d.)[1] |
| Mobile Phase | Methanol: Orthophosphoric acid solution (2.25 g/L, pH adjusted to 7.6 with NaOH) (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 215 nm[1] |
| Internal Standard | Lidocaine |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Stock Solution of Mepivacaine (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Stock Solution of Lidocaine (IS) (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions of mepivacaine by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the mepivacaine working standard solutions into blank human plasma to achieve final concentrations in the range of 0.1 µg/mL to 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low, medium, and high (e.g., 0.3 µg/mL, 3 µg/mL, and 8 µg/mL).
Protocol
Sample Preparation
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the working IS solution (10 µg/mL lidocaine).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Experimental Workflow
References
Application Notes and Protocols for Sciatic Nerve Block with Mepivacaine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a sciatic nerve block using mepivacaine hydrochloride in rodent models. The information is intended to guide researchers in establishing a reproducible and effective methodology for inducing temporary nerve blockade for various research applications, including pain studies and the evaluation of analgesic compounds.
Introduction
Sciatic nerve block is a common procedure in rodent models to study the mechanisms of peripheral nerve blockade and to assess the efficacy of local anesthetics. This compound is an amide-type local anesthetic with a rapid onset and intermediate duration of action. Understanding the precise protocol for its administration and the subsequent functional assessments is crucial for obtaining reliable and consistent experimental data.
Materials and Reagents
Anesthetics and Reagents
-
This compound (preservative-free)
-
Sterile 0.9% saline
-
Anesthetic for animal induction and maintenance (e.g., isoflurane)
-
Povidone-iodine or 70% ethanol for surgical site disinfection
Equipment
-
Clippers for hair removal
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
30-gauge needles and 1 mL syringes
-
Heating pad to maintain animal body temperature
-
Apparatus for sensory and motor function assessment (von Frey filaments, hot plate, walking track analysis system)
Experimental Protocols
Animal Preparation
-
Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain anesthesia throughout the surgical procedure.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Remove the fur from the lateral aspect of the thigh of the hindlimb to be blocked.
-
Disinfect the surgical site using povidone-iodine or 70% ethanol.
Sciatic Nerve Block Procedure
The sciatic nerve is located posterior to the femur. The general procedure involves a small incision to expose the nerve and the perineural injection of this compound.
Workflow for Sciatic Nerve Block in Rodents
For Mice:
-
Make a small skin incision (approximately 0.5-1.0 cm) on the lateral aspect of the thigh, posterior to the femur.
-
Gently separate the biceps femoris and gluteus maximus muscles using blunt dissection to visualize the sciatic nerve.
-
Using a 30-gauge needle, carefully inject the this compound solution perineurally (around the nerve). Avoid direct injection into the nerve.
-
Close the incision with sutures or surgical staples.
For Rats:
-
The surgical approach is similar to that in mice, with a slightly larger incision (approximately 1.0-1.5 cm).
-
Bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully inject the this compound solution around the nerve.
-
Suture the muscle and skin layers.
Dosing of this compound
It is critical to note that while some data exists for mice, specific validated dosages of this compound for sciatic nerve block in rats are not well-established in the available literature. Therefore, it is strongly recommended that researchers conduct a dose-finding study to determine the optimal concentration and volume for their specific rat strain and experimental needs.
| Species | This compound Concentration | Injection Volume (perineural) | Reference |
| Mouse | 0.5%, 1%, or 2% | Not specified, but typically a small volume (e.g., 20-50 µL) is used.[1] | [1] |
| Rat | Not well-established. Researchers should perform a dose-finding study. As a starting point, concentrations similar to those used in mice (0.5% - 2%) with an appropriate volume for the size of the animal (e.g., 50-100 µL) could be investigated. | To be determined by a dose-finding study. | N/A |
Assessment of Nerve Blockade
The efficacy and duration of the sciatic nerve block should be assessed by evaluating both sensory and motor function at regular intervals post-injection.
Sensory Function Assessment
a) Von Frey Test (Mechanical Nociception):
-
Place the animal in a cage with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
The withdrawal threshold is the lowest force that consistently elicits a response. An increase in the withdrawal threshold indicates sensory blockade.
b) Hot Plate Test (Thermal Nociception):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to a nocifensive response, such as paw licking or jumping.
-
An increased latency indicates thermal analgesia. A cut-off time should be established to prevent tissue damage.
Motor Function Assessment
Sciatic Functional Index (SFI):
The SFI is a quantitative measure of sciatic nerve function based on walking track analysis.
-
Coat the animal's hind paws with non-toxic ink.
-
Allow the animal to walk down a narrow track lined with paper.
-
Measure the following parameters from the footprints of the experimental (E) and normal (N) hindlimbs:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
Calculate the SFI using the following formula:
SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8
An SFI value of 0 indicates normal function, while a value of -100 indicates complete dysfunction.
Mechanism of Action and Potential Neurotoxicity
Mechanism of Anesthetic Action
Mepivacaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels on the neuronal membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.
Potential for Neurotoxicity
While generally safe at therapeutic doses, local anesthetics, including mepivacaine, can exhibit neurotoxic effects, particularly at high concentrations or with prolonged exposure. The precise signaling pathways for mepivacaine-induced neurotoxicity are not fully elucidated but are thought to involve mechanisms common to other local anesthetics.
Generalized Signaling Pathway for Local Anesthetic-Induced Neurotoxicity
Potential mechanisms of neurotoxicity include:
-
Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS) and a decrease in ATP synthesis.
-
Induction of Apoptosis: The accumulation of ROS and other cellular stressors can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
Data Presentation
All quantitative data from sensory and motor assessments should be summarized in clearly structured tables for easy comparison between different treatment groups and time points.
Table 1: Example Data Summary for Von Frey Test
| Treatment Group | Baseline Withdrawal Threshold (g) | 30 min Post-Block (g) | 60 min Post-Block (g) | 120 min Post-Block (g) |
| Control (Saline) | ||||
| Mepivacaine (X%) |
Table 2: Example Data Summary for Sciatic Functional Index (SFI)
| Treatment Group | Baseline SFI | 60 min Post-Block SFI | 120 min Post-Block SFI | 240 min Post-Block SFI |
| Control (Saline) | ||||
| Mepivacaine (X%) |
Conclusion
This document provides a framework for performing sciatic nerve blocks with this compound in rodent models. Adherence to these detailed protocols for drug administration and functional assessment will contribute to the generation of high-quality, reproducible data. Researchers are reminded of the critical need to perform dose-finding studies for mepivacaine in rats to ensure both efficacy and safety. Further investigation into the specific molecular pathways of mepivacaine-induced neurotoxicity is warranted.
References
Application Notes and Protocols for Formulating Mepivacaine Hydrochloride Solutions in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the preparation and use of mepivacaine hydrochloride solutions for local and regional anesthesia in animal research. Adherence to these protocols is crucial for ensuring animal welfare, experimental reproducibility, and the generation of reliable data.
Properties of this compound
This compound is an amide-type local anesthetic agent widely used in veterinary medicine.[1] It functions by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation in the targeted area.[2] Its rapid onset and intermediate duration of action make it suitable for a variety of research applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of solutions.
| Property | Description |
| Appearance | White, crystalline, odorless powder.[3] |
| Solubility | Readily soluble in water and stable in aqueous solutions.[3] |
| pH of Solution | The pH of commercially available this compound solutions typically ranges from 4.5 to 6.8.[4][5] |
| pKa | 7.6 |
| Molecular Weight | 282.81 g/mol |
| Mechanism of Action | Blocks voltage-gated sodium channels in neuronal cell membranes, preventing the generation and propagation of action potentials.[2] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is summarized in Table 2.
| Property | Description |
| Onset of Action | Rapid |
| Duration of Action | Intermediate |
| Metabolism | Primarily metabolized in the liver. |
| Excretion | Excreted through the kidneys. |
Formulation of this compound Solutions
For research purposes, this compound solutions can be prepared from a pharmaceutical-grade powder. The following protocol outlines the steps for preparing a sterile injectable solution.
Materials and Equipment
-
This compound powder (USP grade)
-
Sterile Water for Injection or 0.9% Sterile Saline for Injection
-
Sodium bicarbonate solution (8.4%) for pH adjustment (optional)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Syringes and needles
-
pH meter or pH indicator strips
-
Analytical balance
-
Laminar flow hood or a designated clean area for aseptic preparation
Protocol for Preparing a 2% (20 mg/mL) this compound Solution
-
Calculate the required amount of this compound powder. For example, to prepare 10 mL of a 2% solution, 200 mg of this compound is needed.
-
Weigh the powder accurately using an analytical balance.
-
Under aseptic conditions (e.g., in a laminar flow hood), dissolve the powder in a sterile vehicle (Sterile Water for Injection or 0.9% Sterile Saline). For the 10 mL example, use approximately 9 mL of the vehicle to dissolve the powder in a sterile vial.
-
Adjust the pH (optional but recommended). The pH of the solution can be adjusted to be closer to physiological pH (7.2-7.4) to reduce injection pain and potentially hasten the onset of action.[6][7] This can be achieved by adding a small, calculated amount of 8.4% sodium bicarbonate solution. Monitor the pH carefully during this step.
-
Bring the solution to the final volume. Add the sterile vehicle to reach the final desired volume (10 mL in this example).
-
Sterilize the solution. The final solution must be sterilized before administration. This can be achieved by passing it through a 0.22 µm sterile syringe filter into a final sterile vial.[8][9] this compound solutions can also be autoclaved.[4]
-
Label the vial clearly with the name of the drug, concentration, date of preparation, and a "sterile" label.
-
Store the solution appropriately. Store at a controlled room temperature, protected from light.[2] If the solution does not contain a preservative, it should be treated as a single-dose vial and any unused portion should be discarded.[4]
Recommended Dosages for Animal Research
The appropriate dosage of this compound varies depending on the animal species, the intended procedure, and the route of administration. The following table provides general dosage recommendations. It is crucial to consult with a veterinarian or the institution's animal care and use committee for specific dosage recommendations for your research protocol.
| Animal Species | Route of Administration | Recommended Dosage | Maximum Dose |
| Dogs | Subcutaneous/Perineural | 4 mg/kg | 6-8 mg/kg |
| Neuraxial (Epidural) | Up to 4 mg/kg | ||
| Cats | Subcutaneous/Perineural | 3-5 mg/kg | |
| Neuraxial (Epidural) | Up to 4 mg/kg | ||
| Horses | Infiltration, Nerve Block, Intra-articular, Epidural | Varies by procedure (e.g., 3-5 mL of 2% solution for nerve block) |
Experimental Protocols
Evaluation of Local Anesthetic Efficacy in Rodents (Tail-Flick Test)
This protocol describes a common method for assessing the efficacy of a local anesthetic in a rodent model.
-
Acclimatize the animals to the testing environment and handling procedures.
-
Establish a baseline response. Measure the animal's baseline tail-flick latency in response to a thermal stimulus (e.g., radiant heat source or hot water immersion). The latency is the time it takes for the animal to flick its tail away from the heat source.
-
Administer the this compound solution. Inject the prepared solution subcutaneously at the base of the tail. A control group should receive a saline injection.
-
Measure tail-flick latency at predetermined time points after injection (e.g., 5, 15, 30, 60, and 90 minutes).
-
Analyze the data. Compare the tail-flick latencies of the mepivacaine-treated group to the control group to determine the onset, duration, and magnitude of the anesthetic effect.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of mepivacaine.
Experimental Workflow for Evaluating Local Anesthetics
Caption: Workflow for local anesthetic testing.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. DailyMed - MEPIVACAINE- this compound injection, solution [dailymed.nlm.nih.gov]
- 3. Carbocaine®-V(this compound injection)Sterile Aqueous Solution [dailymed.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. pH adjustment of mepivacaine decreases the incidence of tourniquet pain during axillary brachial plexus anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhhospitals.org [uhhospitals.org]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols for In Vitro Electrophysiology Studies of Mepivacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro electrophysiology techniques for the study of mepivacaine hydrochloride. The following sections detail the mechanism of action, quantitative data on its effects on various ion channels, and detailed protocols for conducting experiments using patch-clamp techniques.
Introduction
This compound is a local anesthetic of the amide type, widely used in clinical practice for its rapid onset and intermediate duration of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which inhibits the initiation and propagation of action potentials, thereby producing a local anesthetic effect.[1][2][3] In vitro electrophysiology is an indispensable tool for characterizing the detailed biophysical and pharmacological properties of mepivacaine's interaction with ion channels.
Mechanism of Action
Mepivacaine, in its uncharged form, diffuses across the neuronal membrane.[2] Once inside the slightly acidic intracellular environment, it becomes protonated.[2] The resulting cation binds to a specific receptor site within the pore of voltage-gated sodium channels.[2][4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][3] This leads to a block of nerve impulse conduction and a reversible loss of sensation.[3] While its primary target is sodium channels, mepivacaine can also affect other ion channels, such as potassium and calcium channels, which may contribute to both its therapeutic and side effect profiles.[2]
Quantitative Data: this compound Effects on Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of mepivacaine on various voltage-gated ion channels as determined by in vitro electrophysiological studies.
| Ion Channel Target | Preparation | Electrophysiology Technique | IC50 (µM) | Reference |
| Voltage-gated Na+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | Patch Clamp (Outside-out) | 149 | [5] |
| Voltage-gated K+ Channels | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | Patch Clamp (Outside-out) | 2305 | [5] |
| Tandem Pore K+ Channel (TASK) | Xenopus laevis oocytes expressing cloned channels | Two-electrode voltage-clamp | 709 | [6] |
| Hyperpolarization-activated inward current (Ih) | Rat small dorsal root ganglion neurones | Patch Clamp (Whole-cell) | 190 | [7] |
| Calcium Transients | Isolated murine ventricular cardiomyocytes | Fluorescence Ca2+ imaging | 50.85 | [8] |
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on voltage-gated sodium channels in isolated neurons using the whole-cell patch-clamp technique.
Protocol 1: Whole-Cell Voltage-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the effect of mepivacaine on sodium currents in sensory neurons.
1. Cell Preparation:
-
Isolate dorsal root ganglia from rodents following approved animal care and use protocols.
-
Enzymatically dissociate the ganglia to obtain a single-cell suspension. Common enzymes include collagenase and trypsin.
-
Plate the dissociated neurons on coated coverslips and culture for 12-24 hours before recording.
2. Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The pH should be adjusted to 7.4 by bubbling with 95% O2 and 5% CO2. Osmolarity should be between 305-315 mOsm.[9]
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. Osmolarity should be between 260-280 mOsm.[9]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with oxygenated external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure the majority of sodium channels are in the closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol at various time points during drug application to determine the extent of current inhibition.
-
To study use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) in the presence of mepivacaine.
Protocol 2: Current-Clamp Recording to Assess Neuronal Excitability
This protocol is used to determine the effect of mepivacaine on the ability of a neuron to fire action potentials.
1. Cell Preparation and Solutions:
-
Follow the same procedures as described in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch the amplifier to current-clamp mode.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the resting membrane potential and elicit action potentials.
-
After establishing a baseline of excitability, perfuse the chamber with this compound.
-
Repeat the current injection protocol to observe changes in resting membrane potential, input resistance, and the threshold for action potential firing.
Visualizations
Signaling Pathway of Mepivacaine Action
Caption: Mepivacaine's mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for in vitro patch-clamp studies.
References
- 1. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes | springermedizin.de [springermedizin.de]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanical and electrophysiological effects of mepivacaine on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. youtube.com [youtube.com]
- 9. axolbio.com [axolbio.com]
Mepivacaine hydrochloride administration for local infiltration anesthesia in lab animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine hydrochloride is an amide-type local anesthetic with a rapid onset and intermediate duration of action.[1] It is a versatile and effective agent for providing local infiltration anesthesia in a variety of laboratory animal species. By reversibly blocking voltage-gated sodium channels in neuronal cell membranes, this compound prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation at the site of administration.[1][2] These characteristics make it a valuable tool for minor surgical procedures, suturing, and other manipulations where localized pain control is required.
These application notes provide detailed protocols and quantitative data for the administration of this compound for local infiltration anesthesia in common laboratory animal species.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound administration in various laboratory animal species.
Table 1: Recommended Dosages and Concentrations for Local Infiltration
| Species | Recommended Dose (mg/kg) | Maximum Dose (mg/kg) | Concentration |
| Mouse | Not explicitly stated; use lowest effective dose. | 7 (general for local anesthetics) | 0.5% (diluted) |
| Rat | Not explicitly stated; use lowest effective dose. | 7 (general for local anesthetics) | 0.5% (diluted) |
| Guinea Pig | Not explicitly stated; use lowest effective dose. | 4 (general for local anesthetics) | 0.25% - 0.5% (diluted) |
| Rabbit | Not explicitly stated; use lowest effective dose. | <4 (general for local anesthetics) | 1% |
| Hamster | Not explicitly stated; use lowest effective dose. | Not specified | Not specified |
| Dog | 4 | 10 | 2% |
| Cat | 4 | 5 | 2% |
Note: Doses should be calculated based on the animal's body weight and the specific procedure. Always use the lowest effective dose to minimize the risk of systemic toxicity. Cats are more sensitive to the toxic effects of local anesthetics than dogs.[3]
Table 2: Onset and Duration of Action
| Species | Onset of Action | Duration of Action |
| Mouse | Rapid | < 1 hour (general for amide anesthetics) |
| Rat | Rapid | < 1 hour (general for amide anesthetics) |
| Guinea Pig | Slower than lidocaine | ~4 hours (general for amide anesthetics) |
| Rabbit | Rapid | Not specified |
| Hamster | Not specified | Not specified |
| Dog | 5-15 minutes[3] | 1.5-3 hours[3] |
| Cat | 5-15 minutes[3] | 1.5-3 hours[3] |
| Horse | 15 minutes | 1-2 hours[4] |
Signaling Pathway
This compound's mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane. This action prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of an action potential.
Caption: Mepivacaine's mechanism of action.
Experimental Protocols
Protocol 1: Local Infiltration Anesthesia in Rodents (Mice and Rats)
1. Materials:
- This compound (2% solution)
- Sterile saline or sterile water for injection
- Sterile 1 mL syringes with 25-27G needles
- Sterile vials for dilution
- Animal scale
- Clippers
- Antiseptic solution (e.g., chlorhexidine or iodine) and alcohol
- Personal protective equipment (gloves, lab coat)
2. Solution Preparation (Dilution):
- For a 0.5% mepivacaine solution, dilute the 2% stock solution 1:3 with sterile saline or water (e.g., mix 1 mL of 2% mepivacaine with 3 mL of diluent).[5]
- Aseptically transfer the diluted solution to a sterile, labeled vial.
- The diluted solution should be discarded after 90 days.[5]
3. Animal Preparation:
- Weigh the animal accurately to calculate the correct dose.
- If the procedure involves general anesthesia, anesthetize the animal according to an approved protocol.
- Clip the fur from the surgical site.
- Prepare the skin by scrubbing with an antiseptic solution followed by alcohol, repeating three times.[5]
4. Administration:
- Draw up the calculated volume of diluted mepivacaine into a sterile syringe.
- Line Block Technique: Insert the needle into the subcutaneous tissue along the planned incision line. Gently aspirate to ensure the needle is not in a blood vessel. Inject a small amount of the solution as the needle is withdrawn. Re-insert the needle as needed to infiltrate the entire length of the incision line.[6][7]
- Ring Block Technique: Infiltrate the subcutaneous tissue in a circular pattern around the surgical site.[8]
- Wait at least 5-15 minutes for the anesthetic to take effect before starting the procedure.[3]
5. Monitoring:
- During the procedure, monitor the animal for any signs of pain or distress, such as withdrawal reflexes or changes in heart and respiratory rate.
- Post-procedure, monitor the animal for recovery and any adverse effects.
Protocol 2: Local Infiltration Anesthesia in Rabbits and Guinea Pigs
1. Materials:
- This compound (1% or 2% solution)
- Sterile saline or sterile water for injection (if dilution is needed)
- Sterile syringes and needles (23-25G)
- Animal scale
- Clippers
- Antiseptic solution and alcohol
- Personal protective equipment
2. Solution Preparation:
- For guinea pigs, a 0.25% or 0.5% solution may be more appropriate to avoid overdose in smaller animals. Dilute a 1% or 2% solution accordingly with sterile saline.
- For rabbits, a 1% solution is often used.[9]
3. Animal Preparation:
- Accurately weigh the animal.
- Anesthetize or sedate the animal as required for the procedure.
- Prepare the surgical site as described for rodents.
4. Administration:
- Calculate the total dose based on the animal's weight, ensuring not to exceed the maximum recommended dose (see Table 1).
- Administer via subcutaneous infiltration using a line or ring block technique as described for rodents.
- Allow sufficient time for the anesthetic to take effect (approximately 5-15 minutes).
5. Monitoring:
- Monitor vital signs (heart rate, respiratory rate, temperature) throughout the procedure.[2][10][11]
- Observe for any signs of toxicity, which may include CNS effects (seizures) or cardiovascular depression.[3]
Experimental Workflow
Caption: Workflow for local anesthesia.
Important Considerations
-
Aseptic Technique: Always use sterile needles, syringes, and solutions to prevent infection.
-
Aspiration: Before injecting, always aspirate to ensure the needle is not in a blood vessel to avoid intravascular injection and systemic toxicity.[8]
-
Toxicity: Be aware of the signs of local anesthetic toxicity, which include central nervous system effects (e.g., muscle twitching, seizures) and cardiovascular depression (e.g., bradycardia, hypotension).[3] Have a plan for managing adverse events.
-
Multimodal Analgesia: For painful procedures, local anesthesia should be used as part of a multimodal analgesic plan that may include systemic analgesics like opioids or NSAIDs.[6]
-
Epinephrine: The addition of epinephrine can prolong the duration of action of mepivacaine but should be used with caution in areas with limited collateral circulation (e.g., tail, digits).
By following these guidelines and protocols, researchers can safely and effectively utilize this compound for local infiltration anesthesia in laboratory animals, contributing to improved animal welfare and the integrity of research outcomes.
References
- 1. drugs.com [drugs.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. vetmed.illinois.edu [vetmed.illinois.edu]
- 4. Mepivacaine local anaesthetic duration in equine palmar digital nerve blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. campusvet.wsu.edu [campusvet.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ntnu.edu [ntnu.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 11. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Mepivacaine Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine hydrochloride is a local anesthetic of the amide type, widely used in dental and medical procedures. Its efficacy is dose-dependent, making accurate quantification in pharmaceutical formulations crucial for ensuring safety and therapeutic effectiveness. This application note details a validated UV-Vis spectrophotometric method for the determination of this compound in solution. The method is simple, cost-effective, and suitable for routine quality control analysis.
The principle of this method is based on the measurement of the absorbance of this compound in a solution at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing the absorbance of the sample solution to a standard calibration curve. This method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocols
Instrumentation
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.
Reagents and Materials
-
This compound reference standard
-
This compound injection (commercially available)
-
Distilled water (or 0.1 M Hydrochloric acid)
-
Volumetric flasks
-
Pipettes
Preparation of Standard Solutions
2.3.1. Preparation of Stock Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water (or 0.1 M HCl). Mix thoroughly.
2.3.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by appropriately diluting the stock standard solution with distilled water (or 0.1 M HCl) to obtain concentrations in the range of 5-30 µg/mL.
Preparation of Sample Solution (from Injection)
-
Take a commercially available this compound injection.
-
Transfer a volume of the injection equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dilute to volume with distilled water (or 0.1 M HCl) to obtain a theoretical concentration of 100 µg/mL.
-
Further dilute an aliquot of this solution with the same solvent to obtain a final concentration within the calibration range (e.g., 15 µg/mL).
Spectrophotometric Measurement
-
Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
-
Use distilled water (or 0.1 M HCl) as a blank.
-
Record the absorbance spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax). This compound exhibits absorption maxima in the ranges of 261-265 nm and 270-273 nm.[2] For quantitative analysis, a specific wavelength within these ranges should be selected and used consistently.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
Construction of Calibration Curve
-
Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Data Presentation
The quantitative data for the validation of the spectrophotometric method for this compound is summarized in the table below.
| Validation Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 263 nm (representative) |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Note: The values presented are typical and may vary slightly depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Relationship between concentration and absorbance according to the Beer-Lambert Law.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Mepivacaine Hydrochloride
Introduction
Mepivacaine hydrochloride is a local anesthetic of the amide type, widely used in dental and medical procedures. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and distinguish it from any potential degradation products that may form under various stress conditions. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.025 M Phosphate Buffer (pH 7.6) (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm[1] |
| Run Time | 15 minutes |
Experimental Protocols
Standard Solution Preparation Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation Accurately weigh and dissolve a quantity of the drug product equivalent to 10 mg of this compound in the mobile phase. Dilute to a final volume of 100 mL to achieve a concentration of 100 µg/mL.
Forced Degradation Studies Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solutions were subjected to the stress conditions outlined in Table 2.
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 5 mL of the sample solution with 5 mL of 0.1 M HCl and reflux for 4 hours at 80°C. Neutralize the solution with 0.1 M NaOH before injection. |
| Alkaline Hydrolysis | Mix 5 mL of the sample solution with 5 mL of 0.1 M NaOH and reflux for 4 hours at 80°C. Neutralize the solution with 0.1 M HCl before injection. |
| Oxidative Degradation | Mix 5 mL of the sample solution with 5 mL of 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase before injection. |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase before injection. |
Method Validation The developed method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products was evaluated by analyzing the chromatograms of the stressed samples.
-
Linearity: The linearity was established by analyzing five solutions ranging from 20-100 µg/mL.[1]
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound added to the placebo.
-
Precision: The precision of the method was assessed by performing six replicate injections of the standard solution.
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products. The retention time for this compound was found to be approximately 4.7 minutes.[1] The chromatograms of the forced degradation studies showed well-resolved peaks for the parent drug and the degradation products, confirming the stability-indicating nature of the method. A summary of the forced degradation results is presented in Table 3.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Number of Degradation Peaks | Retention Time of Mepivacaine (min) | % Degradation |
| Acid Hydrolysis | 2 | 4.7 | 15.2 |
| Alkaline Hydrolysis | 1 | 4.7 | 10.8 |
| Oxidative Degradation | 3 | 4.7 | 22.5 |
| Thermal Degradation | 1 | 4.7 | 5.1 |
| Photolytic Degradation | 1 | 4.7 | 8.3 |
The validation parameters were all within the acceptable limits as per ICH guidelines. The linearity plot of concentration versus peak area showed a correlation coefficient (r²) of >0.999. The accuracy of the method was confirmed by the high recovery values (98-102%). The relative standard deviation (RSD) for the precision study was less than 2%, indicating good precision.
Visualizations
A simple, specific, accurate, and precise stability-indicating HPLC method has been developed and validated for the determination of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for the assessment of the stability of this compound under various conditions.
References
Application Notes and Protocols: Techniques for Assessing the Anesthetic Potency of Mepivacaine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine, a local anesthetic of the amide class, is widely used for regional anesthesia and analgesia. It exists as a racemic mixture of two enantiomers, R(-)-mepivacaine and S(+)-mepivacaine. The stereochemical configuration of a drug molecule can significantly influence its pharmacodynamic and pharmacokinetic properties. Therefore, a thorough assessment of the individual enantiomers' anesthetic potency is crucial for understanding their clinical profile, optimizing drug development, and enhancing patient safety.
These application notes provide a comprehensive overview of the techniques used to assess the anesthetic potency of mepivacaine enantiomers. Detailed protocols for key in vivo and in vitro experiments are provided, along with a summary of available quantitative data and visualizations of experimental workflows and signaling pathways.
Data Presentation
Table 1: In Vivo Anesthetic Potency of Mepivacaine Enantiomers
| Parameter | R(-)-Mepivacaine | S(+)-Mepivacaine | Racemic Mepivacaine | Species/Model | Reference |
| Duration of Action (Intradermal Infiltration) | Shorter | Significantly Longer | Intermediate | Human Volunteers | [cite: ] |
Table 2: In Vitro Potency of Mepivacaine and Related Local Anesthetic Enantiomers on Voltage-Gated Sodium Channels
| Parameter | R(+)-Enantiomer | S(-)-Enantiomer | Channel Subtype | Preparation | Reference |
| Tonic and Use-Dependent Block | More Potent | Less Potent | Neuronal Sodium Channels | Isolated Frog Peripheral Nerve | [1] |
| Block of Toxin-Activated Channels | Less Potent | More Potent | Neuronal Sodium Channels | Isolated Frog Peripheral Nerve | [1] |
| IC50 (Tonic Block, Bupivacaine) | 29 µM | 44 µM | Na+ Channels | Amphibian Nerve Fibers | [2] |
| IC50 (Flicker K+ Channel Block, Bupivacaine) | 0.15 µM | 11 µM | K+ Channels | Amphibian Nerve Fibers | [2] |
Note: Data for mepivacaine enantiomers on specific sodium channel subtypes is limited. Data from bupivacaine, a structurally similar local anesthetic, is included to illustrate the principle of stereoselective channel blockade.
Table 3: Pharmacokinetic Parameters of Mepivacaine Enantiomers in Humans
| Parameter | R(-)-Mepivacaine | S(+)-Mepivacaine | Reference |
| Unbound Fraction in Plasma | 35.6% | 25.1% | [cite: ] |
| Total Plasma Clearance (L/min) | 0.79 | 0.35 | [cite: ] |
| Steady-State Volume of Distribution (L) | 103 | 57 | [cite: ] |
| Terminal Half-Life (min) | 113 | 123 | [cite: ] |
Experimental Protocols
In Vivo Assessment of Anesthetic Potency: Rodent Sciatic Nerve Block
This protocol details the methodology for evaluating the sensory and motor blockade of mepivacaine enantiomers in a rodent model.
Objective: To determine and compare the potency (ED50) and duration of sensory and motor nerve blockade produced by R(-)- and S(+)-mepivacaine.
Materials:
-
R(-)-mepivacaine and S(+)-mepivacaine solutions of varying concentrations
-
Sterile saline (0.9%)
-
Rodents (e.g., Sprague-Dawley rats)
-
Nerve stimulator with needle electrode
-
Testing apparatus for sensory block (e.g., hot plate, von Frey filaments)
-
Testing apparatus for motor block (e.g., rotarod, grip strength meter)
-
Calibrated syringes and needles
Protocol:
-
Animal Preparation: Acclimatize animals to the testing environment to minimize stress. Anesthetize the animal using a short-acting anesthetic (e.g., isoflurane).
-
Injection Site Identification: Locate the sciatic notch.
-
Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve. A visible motor response (e.g., paw twitch) at a low current (e.g., 0.1-0.2 mA) confirms correct needle placement.
-
Drug Administration: Inject a fixed volume (e.g., 0.1-0.2 mL) of the test solution (R(-)-mepivacaine, S(+)-mepivacaine, or vehicle control) slowly at the site of the sciatic nerve.
-
Assessment of Motor Block: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess motor function using a standardized scale (e.g., 0 = normal, 1 = partial block, 2 = complete block) or a quantitative method like a rotarod test or grip strength measurement.
-
Assessment of Sensory Block: At the same time intervals, evaluate the sensory block using a noxious stimulus. The hot plate test (measuring withdrawal latency to a thermal stimulus) or von Frey filaments (measuring mechanical withdrawal threshold) are commonly used.
-
Data Analysis:
-
For each enantiomer and concentration, calculate the percentage of animals exhibiting a complete block at each time point.
-
Determine the ED50 (the dose required to produce a complete block in 50% of the animals) for both sensory and motor blockade using probit analysis.
-
Measure the duration of the block as the time from onset to the return of normal sensory and motor function.
-
Compare the ED50 values and duration of action between the R(-) and S(+) enantiomers using appropriate statistical tests.
-
In Vitro Assessment of Anesthetic Potency: Whole-Cell Patch Clamp Electrophysiology
This protocol describes the use of the whole-cell patch clamp technique to characterize the interaction of mepivacaine enantiomers with voltage-gated sodium channels.
Objective: To determine and compare the potency (IC50) and mechanism of block (tonic and use-dependent) of R(-)- and S(+)-mepivacaine on specific voltage-gated sodium channel subtypes (e.g., NaV1.5, NaV1.7).
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells)
-
R(-)-mepivacaine and S(+)-mepivacaine solutions of varying concentrations
-
External and internal recording solutions
-
Patch clamp amplifier and data acquisition system
-
Micropipettes
-
Microscope
Protocol:
-
Cell Culture: Culture the cells expressing the target sodium channel subtype under standard conditions.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with the internal recording solution.
-
Whole-Cell Configuration:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.
-
-
Voltage Clamp Protocol:
-
Hold the cell membrane at a negative potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
-
Tonic Block Assessment:
-
Apply a series of low-frequency depolarizing pulses (e.g., 0.1 Hz).
-
Perfuse the cell with increasing concentrations of R(-)- or S(+)-mepivacaine.
-
Measure the reduction in the peak sodium current at each concentration.
-
-
Use-Dependent Block Assessment:
-
Apply a train of high-frequency depolarizing pulses (e.g., 10 Hz).
-
Measure the progressive reduction in the peak sodium current during the pulse train in the presence of each enantiomer.
-
-
Data Analysis:
-
For tonic block, plot the percentage of current inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 for each enantiomer.
-
For use-dependent block, quantify the degree of block as a function of pulse number or frequency.
-
Compare the IC50 values and the extent of use-dependent block between the R(-) and S(+) enantiomers.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for mepivacaine enantiomers.
Caption: Experimental workflow for in vivo potency assessment.
Caption: Experimental workflow for in vitro potency assessment.
References
Mepivacaine Hydrochloride in Patch-Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepivacaine hydrochloride, a local anesthetic of the amide class, is a valuable tool in the study of ion channels. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), thereby preventing the initiation and propagation of action potentials.[1] However, its effects are not limited to sodium channels; mepivacaine has also been shown to modulate the function of various potassium channels (Kv).[2][3] The patch-clamp technique remains the gold standard for investigating the direct interactions between mepivacaine and individual ion channels, providing high-resolution insights into the drug's potency, kinetics, and state-dependent interactions.[4]
These application notes provide a comprehensive overview of the use of this compound in patch-clamp electrophysiology. They include detailed protocols for studying its effects on voltage-gated sodium and potassium channels, a summary of its known blocking concentrations on various ion channels, and visual representations of experimental workflows and mechanisms of action.
Data Presentation: this compound Block of Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of mepivacaine on different voltage-gated sodium and potassium channels as determined by patch-clamp studies. This data is crucial for designing experiments and understanding the selectivity of mepivacaine.
| Ion Channel | Cell Type | Mepivacaine IC50 (µM) | Application | Reference |
| Voltage-gated Na+ Channels | Sciatic nerve fibers (Xenopus laevis) | 149 | Extracellular | [2] |
| Voltage-gated K+ Channels | Sciatic nerve fibers (Xenopus laevis) | 2305 | Extracellular | [2] |
| Flicker K+ Channel | Myelinated nerve fibers (amphibian) | 56 | Extracellular | [3][4][5] |
| Flicker K+ Channel | Myelinated nerve fibers (amphibian) | 300 | Intracellular | [4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
To ensure accurate and reproducible results, proper preparation of the this compound stock solution is essential.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
A stock solution of this compound (e.g., 10 mM) can be prepared by dissolving the appropriate amount of powder in high-purity water.[6]
-
Alternatively, for a higher concentration stock solution (e.g., 10.6 mM), mepivacaine can be dissolved in fresh, moisture-free DMSO.[7]
-
Thoroughly vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the extracellular solution.
Whole-Cell Patch-Clamp Protocol for Assessing Tonic Block of Voltage-Gated Sodium Channels
This protocol is designed to measure the steady-state (tonic) block of Nav channels by mepivacaine.
a. Cell Preparation:
-
Culture cells expressing the desired sodium channel subtype (e.g., HEK-293 cells stably expressing a specific Nav isoform) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
b. Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| D-Glucose | 5 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~330 mOsm | ||
| Intracellular | CsCl | 50 |
| CsF | 60 | |
| NaCl | 10 | |
| EGTA | 20 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~320 mOsm |
Note: Cesium (Cs+) is used in the intracellular solution to block potassium channels, thus isolating the sodium currents.
c. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Begin perfusion of the recording chamber with the extracellular solution containing the lowest concentration of mepivacaine.
-
Allow the drug to equilibrate for a sufficient period (typically 2-5 minutes) before repeating the voltage-step protocol.
-
Repeat step 7 for increasing concentrations of mepivacaine.
-
Perform a final washout with the control extracellular solution to check for reversibility of the block.
d. Data Analysis:
-
Measure the peak inward sodium current at each voltage step for each mepivacaine concentration.
-
Normalize the peak current in the presence of mepivacaine to the control (drug-free) peak current.
-
Plot the normalized current as a function of mepivacaine concentration and fit the data to the Hill equation to determine the IC50 value.
Voltage-Clamp Protocol for Assessing Use-Dependent Block of Voltage-Gated Sodium Channels
Local anesthetics like mepivacaine often exhibit a stronger block of channels that are frequently opened, a phenomenon known as use-dependent block.
a. Solutions and Cell Preparation:
-
Follow the same procedures as for the tonic block protocol.
b. Recording Procedure:
-
Establish a whole-cell recording as described previously.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Perfuse the cell with the desired concentration of mepivacaine and allow for equilibration.
-
Repeat the pulse train protocol in the presence of mepivacaine.
-
Wash out the drug and repeat the protocol to ensure recovery.
d. Data Analysis:
-
For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Compare the rate and extent of current reduction during the pulse train in the absence and presence of mepivacaine.
-
A more pronounced decrease in current during the train in the presence of mepivacaine indicates use-dependent block.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Animal Models of Mepivacaine Hydrochloride Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and associated protocols for investigating the neurotoxic potential of mepivacaine hydrochloride. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the safety profile of mepivacaine and other local anesthetics.
Introduction to Mepivacaine Neurotoxicity
Mepivacaine is an amide-type local anesthetic widely used for regional anesthesia and nerve blocks. While generally considered safe, concerns regarding its potential neurotoxicity persist, particularly at higher concentrations or with prolonged exposure.[1] Understanding the mechanisms of mepivacaine-induced nerve injury is crucial for developing safer administration strategies and potential therapeutic interventions. Animal models provide an indispensable tool for systematic investigation of these neurotoxic effects.
In Vivo Animal Models
In vivo models are essential for studying the complex physiological responses to mepivacaine administration, including behavioral changes, and tissue-level damage. Rat models are the most commonly employed for their well-characterized anatomy and ease of handling.
Rat Intrathecal Catheterization Model
This model allows for direct and repeated administration of mepivacaine to the spinal cord, mimicking intrathecal anesthesia and enabling the study of central neurotoxic effects.
Experimental Workflow:
Caption: Workflow for the rat intrathecal catheterization model.
Protocol for Intrathecal Catheterization in Rats:
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the rat using isoflurane.
-
Surgical Procedure:
-
Make a small incision over the L5-L6 intervertebral space.
-
Carefully dissect the paraspinal muscles to expose the dura mater.
-
Make a small puncture in the dura with a 30-gauge needle.
-
Insert a sterile polyethylene catheter (PE-10) into the intrathecal space and advance it cranially to the desired spinal level (typically lumbar enlargement).
-
Secure the catheter to the surrounding muscle and fascia with sutures.
-
Tunnel the external end of the catheter subcutaneously to the neck region and exteriorize it.
-
Close the incision in layers.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
House rats individually to prevent damage to the catheter.
-
Allow a recovery period of 5-7 days before drug administration.
-
-
Mepivacaine Administration:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Inject a small volume (e.g., 10 µL) of the mepivacaine solution through the catheter, followed by a flush with sterile saline.
-
Rat Sciatic Nerve Block Model
This model is used to evaluate the peripheral neurotoxicity of mepivacaine by direct application to the sciatic nerve.
Protocol for Sciatic Nerve Block in Rats:
-
Animal Preparation: Anesthetize an adult rat as described previously.
-
Surgical Procedure:
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully separate the nerve from the surrounding connective tissue.
-
Inject a small volume (e.g., 0.1-0.2 mL) of this compound solution perineurally.
-
Close the incision.
-
-
Neurotoxicity Assessment:
-
Behavioral Testing: Assess motor function (e.g., toe spread, walking track analysis) and sensory function (e.g., von Frey test for mechanical allodynia, hot plate test for thermal sensitivity) at various time points post-injection.
-
Electrophysiology: Measure nerve conduction velocity (NCV) of the sciatic nerve to assess functional deficits.
-
Histopathology: At the end of the study, perfuse the animal and collect the sciatic nerve for histological analysis (e.g., H&E staining, toluidine blue staining for myelin, TUNEL assay for apoptosis).
-
In Vitro Models
In vitro models offer a controlled environment to study the direct cellular and molecular mechanisms of mepivacaine neurotoxicity.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
DRG neurons are primary sensory neurons that can be isolated and cultured to study the direct effects of mepivacaine on neuronal viability and function. Chick embryos are a common source for these neurons.
Protocol for Chick Embryo DRG Neuron Culture:
-
DRG Dissection:
-
Isolate DRGs from E8-E10 chick embryos under sterile conditions.
-
-
Dissociation:
-
Treat the DRGs with trypsin (0.25%) to dissociate the cells.
-
Neutralize the trypsin with culture medium containing fetal bovine serum.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Plate the dissociated neurons on culture dishes pre-coated with a suitable substrate (e.g., poly-L-lysine and laminin).
-
Culture the neurons in a defined medium supplemented with nerve growth factor (NGF).
-
-
Mepivacaine Treatment and Assessment:
-
After allowing the neurons to adhere and extend neurites (typically 24-48 hours), expose them to varying concentrations of this compound.
-
Assess neurotoxicity using methods such as:
-
Cell Viability Assays: MTT or LDH assays.
-
Morphological Analysis: Observe for neurite degeneration and growth cone collapse using microscopy.
-
Apoptosis Assays: Immunostaining for cleaved caspase-3 or TUNEL assay.
-
Western Blotting: Analyze the expression of key proteins in signaling pathways.
-
-
Assessment of Mepivacaine Neurotoxicity
A multi-pronged approach is recommended to thoroughly evaluate the neurotoxic effects of mepivacaine.
Behavioral Assessments
-
Motor Function:
-
Toe Spread Reflex: Observe the spreading of toes when the rat is lifted by its tail.
-
Walking Track Analysis: Analyze the gait of the rat by recording its footprints as it walks across a narrow track.
-
-
Sensory Function:
-
von Frey Test: This test measures the mechanical withdrawal threshold of the hind paw.[2][3][4]
-
Place the rat on a wire mesh platform.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The threshold is the lowest force that elicits a paw withdrawal response.
-
-
Histopathological Analysis
-
Nissl Staining: This method stains the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[5][6][7][8][9] A loss of Nissl substance (chromatolysis) is an indicator of neuronal injury.
-
Prepare paraffin-embedded or frozen sections of the spinal cord or sciatic nerve.
-
Deparaffinize and rehydrate the sections.
-
Stain with a 0.1% cresyl violet solution.
-
Dehydrate and mount the sections.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[10][11][12][13][14]
-
Prepare tissue sections as for Nissl staining.
-
Permeabilize the tissue.
-
Incubate with TdT enzyme and labeled dUTP.
-
Detect the incorporated label using a suitable detection system (e.g., fluorescence or chromogenic).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the neurotoxicity of mepivacaine and other local anesthetics.
Table 1: In Vitro Neurotoxicity of Local Anesthetics on Chick Embryo DRG Neurons
| Local Anesthetic | IC50 (M) for Growth Cone Collapse (15 min exposure) |
| Mepivacaine | 10-1.6 |
| Ropivacaine | 10-2.5 |
| Bupivacaine | 10-2.6 |
| Lidocaine | 10-2.8 |
Data from a comparative study on growing neurons.[15]
Table 2: In Vivo Neurotoxicity of Intrathecal Local Anesthetics in Rats
| Local Anesthetic | Concentration Inducing Histological Damage |
| Mepivacaine | 20% |
| Lidocaine | ≥7.5% |
| Prilocaine | 20% |
Data from a study comparing the intrathecal neurotoxicity of different local anesthetics.[2]
Signaling Pathways in Mepivacaine Neurotoxicity
Mepivacaine-induced neurotoxicity involves the activation of several intracellular signaling pathways, primarily leading to apoptosis.
Intrinsic Apoptosis Pathway
Mepivacaine can induce the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[16][17]
Caption: Mepivacaine-induced intrinsic apoptosis pathway.
PI3K/Akt and p38 MAPK Signaling Pathways
The PI3K/Akt pathway is a pro-survival pathway that is often inhibited by local anesthetics, contributing to apoptosis.[18][19][20] Conversely, the p38 MAPK pathway is a stress-activated pathway that can be activated by mepivacaine and other local anesthetics, promoting apoptosis.[21][22][23][24][25]
Caption: Involvement of PI3K/Akt and p38 MAPK pathways.
By utilizing these established animal models and assessment protocols, researchers can effectively characterize the neurotoxic profile of this compound and contribute to the development of safer clinical practices.
References
- 1. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. von Frey test of paw withdrawal threshold [bio-protocol.org]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 6. ronaldschulte.nl [ronaldschulte.nl]
- 7. scribd.com [scribd.com]
- 8. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 9. Nissl staining [bio-protocol.org]
- 10. Spinal cord decompression reduces rat neural cell apoptosis secondary to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal and Glial Apoptosis after Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. biotna.net [biotna.net]
- 15. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection by epigallo catechin gallate against bupivacaine anesthesia induced toxicity involves modulation of PI3/Akt/PTEN signalling in N2a and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alpha-lipoic acid prevents bupivacaine-induced neuron injury in vitro through a PI3K/Akt-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ropivacaine induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lidocaine-induces-neurotoxicity-by-activating-the-camkii-and-p38-mapk-signaling-pathways-through-an-increase-in-intracellular-calcium-ions - Ask this paper | Bohrium [bohrium.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Mepivacaine Hydrochloride Solubility Challenges: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of mepivacaine hydrochloride in buffer solutions is a critical step for accurate and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered in the laboratory.
This compound, an amide-type local anesthetic, is generally considered freely soluble in water. However, its solubility is significantly influenced by the pH of the solution. As a weakly basic drug with a pKa of approximately 7.7, this compound's solubility decreases as the pH of the buffer approaches and surpasses its pKa. This can lead to precipitation and inaccurate concentrations in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my physiological buffer (e.g., PBS at pH 7.4)?
A1: this compound's solubility is pH-dependent. At a pH of 7.4, which is close to its pKa (7.7), the equilibrium shifts towards the less soluble free base form of mepivacaine, leading to precipitation. While one study indicates a solubility of greater than 42.4 µg/mL at pH 7.4, achieving higher concentrations can be challenging.[1] Commercially available this compound solutions are typically formulated at an acidic pH (between 3.3 and 6.8) to ensure complete dissolution.[2]
Q2: What is the recommended pH range for dissolving this compound?
A2: To maintain this compound in its soluble, ionized form, it is recommended to prepare solutions in acidic buffers. A pH range of 4.0 to 6.0 is generally advisable. A solution of this compound in water will typically have a pH between 4.5 and 6.8.[2][3]
Q3: Can I use common laboratory buffers like phosphate or TRIS?
A3: Yes, but with careful pH management. When using phosphate or TRIS buffers, it is crucial to adjust the final pH of the solution to the acidic range before adding the full amount of this compound. Preparing a more acidic stock solution and then titrating the pH upwards carefully can be an effective strategy.
Q4: I observed precipitation after adding my this compound stock solution to my cell culture media. What should I do?
A4: This is a common issue caused by the buffering capacity of the cell culture media, which typically has a pH of around 7.4. To avoid this, consider the following:
-
Lower the concentration: The simplest approach is to use a lower final concentration of this compound in your experiment if scientifically permissible.
-
pH adjustment of media: In some instances, a slight, temporary lowering of the media's pH before adding the drug, followed by a gradual return to physiological pH, might be possible, but this should be tested for its effect on cell viability.
-
Use of a co-solvent: For in vitro assays, preparing a high-concentration stock solution in a suitable organic solvent and then diluting it into the aqueous buffer can be an effective strategy.
Troubleshooting Guide
This section provides structured guidance for overcoming common solubility issues with this compound.
Issue 1: this compound Powder Does Not Dissolve Completely in Aqueous Buffer
Logical Workflow for Troubleshooting:
Troubleshooting Workflow for Undissolved Mepivacaine HCl.
Experimental Protocol: pH Adjustment
-
Start with a volume of your chosen buffer (e.g., phosphate or TRIS) that is less than the final desired volume.
-
Measure the initial pH of the buffer.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is in the range of 4.0-5.0.
-
Gradually add the weighed this compound powder while stirring continuously.
-
Once the powder is fully dissolved, adjust the final volume with the buffer.
-
Re-check the pH and adjust if necessary, being careful not to raise it too close to the pKa.
Issue 2: Precipitation Occurs When Adding this compound Stock to Neutral pH Buffer or Media
Troubleshooting Strategies:
| Strategy | Description | Considerations |
| pH Adjustment | Lower the pH of the final solution before adding the drug. | May not be suitable for all biological experiments. Test for effects on the system. |
| Co-solvents | Use a water-miscible organic solvent to prepare a high-concentration stock. | The final concentration of the co-solvent in the assay should be low to avoid toxicity. |
Experimental Protocol: Using Co-solvents (DMSO or Ethanol)
A. Using Dimethyl Sulfoxide (DMSO):
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 100 mM). Mepivacaine HCl has a reported solubility of 3 mg/mL in DMSO.[4] Gentle warming and vortexing can aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution with your aqueous buffer or cell culture medium to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. [5]
-
B. Using Ethanol:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Dilute the ethanol stock solution into your aqueous buffer. As with DMSO, keep the final ethanol concentration to a minimum to prevent adverse effects on your experimental system.
-
Mepivacaine's Mechanism of Action and Signaling Pathways
Mepivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials.[6] However, its effects extend to other cellular signaling pathways, particularly those involving intracellular calcium.
Studies have shown that mepivacaine can induce an increase in intracellular calcium concentration ([Ca2+]i). This effect appears to be mediated by both calcium influx from the extracellular space and calcium release from intracellular stores like the sarcoplasmic reticulum.[6][7][8]
Signaling Pathway of Mepivacaine's Effect on Intracellular Calcium:
Mepivacaine's dual effect on sodium channels and calcium signaling.
Understanding these off-target effects is crucial, as unintended modulation of calcium signaling can impact experimental results in studies focused on neurotoxicity, cardiotoxicity, and other cellular processes. Ensuring complete solubility of this compound is the first and most critical step to reliably investigate these complex biological activities.
References
- 1. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - MEPIVACAINE- this compound injection, solution [dailymed.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ekja.org [ekja.org]
Identifying and quantifying mepivacaine hydrochloride degradation products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and quantifying the degradation products of mepivacaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under various stress conditions, this compound can degrade to form several products. The most commonly identified degradation products include:
-
2,6-dimethylaniline: A known impurity and potential degradation product that is often monitored due to its toxicological profile.
-
Mepivacaine N-Oxide: An oxidation product formed when mepivacaine is exposed to oxidative stress.
-
3-Hydroxy Mepivacaine and 4-Hydroxy Mepivacaine: Metabolites that can also be formed under certain degradation conditions.
Q2: What are the typical stress conditions that lead to the degradation of this compound?
A2: Forced degradation studies are conducted to understand the stability of this compound. Common stress conditions that can induce degradation include:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl).
-
Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to UV or fluorescent light.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the analysis of this compound and its degradation products. These techniques, often coupled with UV or mass spectrometry (MS) detectors, provide the necessary selectivity and sensitivity for accurate quantification.
Quantitative Data Summary
The following table summarizes representative quantitative data from forced degradation studies on this compound. The values indicate the percentage of degradation observed under specific stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Representative) | Degradation Products Observed |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | ~ 15% | 2,6-dimethylaniline |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 80°C | ~ 20% | 2,6-dimethylaniline |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~ 25% | Mepivacaine N-Oxide |
| Thermal Degradation | - | 48 hours | 105°C | ~ 10% | Minor unidentified products |
| Photodegradation | UV Light (254 nm) | 7 days | Room Temp | ~ 5% | Minor unidentified products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound and its principal degradation products.
1. Materials and Reagents:
-
This compound Reference Standard
-
2,6-dimethylaniline Reference Standard
-
Mepivacaine N-Oxide Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium phosphate monobasic in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solutions: Prepare individual stock solutions of this compound and its known degradation products in the mobile phase. From these, prepare working standard solutions at appropriate concentrations.
-
Sample Solutions: Subject this compound to forced degradation as described in the FAQs. Neutralize the samples if necessary and dilute them with the mobile phase to a suitable concentration before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and response factors of mepivacaine and its degradation products.
-
Inject the degraded sample solutions.
-
Identify the degradation peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Calculate the percentage of degradation by comparing the peak area of mepivacaine in the stressed sample to that in an unstressed control sample. Quantify the degradation products using the calibration curves of the respective standards.
Troubleshooting Guides
Issue 1: Peak Tailing for Mepivacaine or its Degradation Products
-
Symptom: Asymmetrical peaks with a tail extending from the back of the peak.
-
Potential Causes & Solutions:
-
Silanol Interactions: The basic amine groups in mepivacaine and some of its degradation products can interact with residual silanol groups on the silica-based C18 column, causing tailing.
-
Solution: Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites. Alternatively, use a base-deactivated column.
-
-
Low Mobile Phase pH: If the pH of the mobile phase is too low, it can lead to peak tailing for basic compounds.
-
Solution: Increase the pH of the mobile phase slightly (e.g., from 2.5 to 3.5) to improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Issue 2: Peak Splitting
-
Symptom: A single peak appears as two or more closely eluting peaks.
-
Potential Causes & Solutions:
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: Reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Co-elution: A degradation product may be co-eluting with the main peak.
-
Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the pH to improve the separation.
-
-
Issue 3: Ghost Peaks
-
Symptom: Unexpected peaks appear in the chromatogram, often in the blank runs.
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can cause ghost peaks.
-
Solution: Use high-purity solvents and salts. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in the autosampler. Inject a few blank runs after a high-concentration sample.
-
-
Leaching from System Components: Plasticizers or other compounds can leach from tubing or vials.
-
Solution: Use high-quality, compatible vials and tubing.
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Minimizing Systemic Toxicity of Mepivacaine Hydrochloride in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize and manage the systemic toxicity of mepivacaine hydrochloride in animal research settings.
Frequently Asked Questions (FAQs)
Q1: What is Local Anesthetic Systemic Toxicity (LAST) and how does mepivacaine cause it?
A1: Local Anesthetic Systemic Toxicity (LAST) is a severe, life-threatening adverse event that occurs when a local anesthetic, such as mepivacaine, reaches high concentrations in the bloodstream. This can happen through accidental intravascular injection, excessive dosage, or rapid absorption from the injection site. High plasma levels of mepivacaine can lead to toxic effects on the central nervous system (CNS) and the cardiovascular system. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels, which interrupts nerve impulse conduction. When absorbed systemically, this same mechanism can disrupt normal function in the CNS and heart.
Q2: What are the typical signs of mepivacaine-induced systemic toxicity in animal models?
A2: The clinical presentation of LAST can be variable, but it typically manifests with neurological symptoms first, which can then progress to cardiovascular compromise. In animal studies, the observed sequence of toxic events for mepivacaine is often convulsions, followed by hypotension, respiratory arrest, and finally, circulatory collapse. In some cases, especially with rapid systemic absorption, cardiovascular toxicity can appear simultaneously with or even before CNS symptoms. Common signs include muscle twitching, tremors, seizures, bradyarrhythmias, myocardial depression, and cardiac arrest.
Q3: How can the risk of mepivacaine systemic toxicity be minimized before administration?
A3: Prevention is the most critical step in avoiding LAST. Several strategies can be employed:
-
Dose Adherence: Strictly adhere to the maximum recommended doses for the specific animal model. For example, general guidelines suggest a total infiltrative dose of lidocaine (a similar amide anesthetic) should be less than 8 mg/kg in dogs and 4 mg/kg in cats.
-
Use of Vasoconstrictors: The addition of a vasoconstrictor like epinephrine (e.g., 1:200,000 or 5 µg/mL) can decrease the rate of vascular absorption, which reduces peak plasma concentrations of the local anesthetic.
-
Ultrasound Guidance: Using ultrasound to guide injections helps reduce the risk of accidental intravascular administration.
-
Aspiration and Incremental Injection: Always aspirate before injecting to check for blood, and administer the dose in small, incremental fractions rather than a single large bolus.
-
Formulation Choice: Consider liposome-encapsulated mepivacaine formulations, which have been shown to reduce the maximum plasma concentration (Cmax) and prolong the half-life compared to standard solutions.
Q4: What is intravenous lipid emulsion (ILE) therapy and how does it work for mepivacaine toxicity?
A4: Intravenous lipid emulsion (ILE) therapy is a primary treatment for LAST. It has been shown to be effective in treating both CNS and cardiovascular toxicity induced by various local anesthetics, including mepivacaine. The most widely accepted theory for its mechanism is the "lipid sink" effect. This theory posits that the lipid emulsion creates an expanded lipid phase in the plasma, which sequesters the lipophilic mepivacaine molecules, drawing them out of target tissues like the heart and brain and reducing their toxic effects. Other proposed mechanisms include direct positive effects on cardiac function and energy supply to myocardial cells.
Troubleshooting Guides
Problem: My animal is exhibiting seizures and CNS excitation after mepivacaine administration.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Plasma Concentration | 1. Stop Administration: Immediately cease the administration of mepivacaine. |
| (Accidental IV injection or rapid absorption) | 2. Airway Management: Ensure the animal has a patent airway and provide 100% oxygen to prevent hypoxia and acidosis, which can lower the seizure threshold and worsen cardiotoxicity. |
| 3. Seizure Control: Administer an intravenous benzodiazepine (e.g., lorazepam, midazolam) to control seizure activity. | |
| 4. Initiate Lipid Emulsion Therapy: At the first sign of significant CNS toxicity, begin administration of a 20% lipid emulsion. See the protocol below. |
Problem: The animal's heart rate and blood pressure are dropping, indicating cardiovascular depression or collapse.
| Potential Cause | Troubleshooting Steps & Solutions |
| Severe Cardiotoxicity | 1. Initiate Advanced Life Support: Begin chest compressions and airway management as per standard resuscitation protocols. |
| (High systemic concentration affecting cardiac sodium and potassium channels) | 2. Administer Lipid Emulsion: Immediately administer a bolus of 20% intravenous lipid emulsion. This is the primary antidote. |
| 3. Modified ACLS: If vasopressors are needed, use them cautiously. Low-dose epinephrine is preferred. High doses of epinephrine may impair the efficacy of lipid rescue and worsen outcomes. It is recommended to administer lipid emulsion before or immediately after the first dose of epinephrine. | |
| 4. Avoid Certain Drugs: Do not use Class IB antiarrhythmic agents like lidocaine, as they can exacerbate toxicity. | |
| 5. Consider ECMO: In refractory cases where circulation cannot be restored, venoarterial extracorporeal membrane oxygenation (VA-ECMO) can be a life-saving bridging therapy until the mepivacaine is cleared from the tissues. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Mepivacaine Formulations in Rats (Intra-oral Injection)
| Formulation | Cmax (µg/mL) | tmax (min) | AUC0–∞ (µg·min/mL) | t1/2 (min) |
| 2% Mepivacaine + Epinephrine | 2.05 ± 0.30 | 15.0 ± 0.0 | 204.4 ± 41.5 | 100.2 ± 19.3 |
| 3% Mepivacaine (Plain) | 3.14 ± 0.36 | 15.0 ± 0.0 | 185.7 ± 18.0 | 50.8 ± 3.4 |
| 2% Liposome-Encapsulated Mepivacaine | 1.05 ± 0.12 | 30.0 ± 0.0 | 260.6 ± 28.5 | 179.6 ± 28.5 |
| Data presented as mean ± SEM. |
Table 2: In Vitro Neurotoxicity of Various Local Anesthetics
| Local Anesthetic | Median Concentration for Moderate Neurotoxicity (IC50) | Relative Neurotoxicity Ranking |
| Procaine | 5 x 10⁻⁴ M | Safest |
| Mepivacaine | 5 x 10⁻⁴ M | Safest |
| Ropivacaine | 2 x 10⁻⁴ M | Intermediate |
| Bupivacaine | 2 x 10⁻⁴ M | Intermediate |
| Lidocaine | 1 x 10⁻⁴ M | More Toxic |
| Tetracaine | 5 x 10⁻⁵ M | High Toxicity |
| Dibucaine | 2 x 10⁻⁵ M | Highest Toxicity |
Detailed Experimental Protocols
Protocol 1: Induction of Mepivacaine Systemic Toxicity in Sheep
This protocol is adapted from a study evaluating mepivacaine toxicity in pregnant and nonpregnant ewes.
-
Animal Model: Chronically instrumented pregnant or nonpregnant sheep.
-
Drug Administration: Infuse this compound at a constant rate of 2 mg·kg⁻¹·min⁻¹ into the femoral vein.
-
Monitoring: Continuously monitor the animal for the onset of toxic manifestations.
-
Endpoints: Record the dose and plasma concentration of mepivacaine required to produce the following sequential endpoints:
-
Convulsions (first sign of CNS toxicity).
-
Hypotension (significant drop in blood pressure).
-
Respiratory arrest.
-
Circulatory collapse.
-
-
Blood Sampling: Collect arterial blood samples at regular intervals to determine plasma concentrations of mepivacaine.
Protocol 2: Intravenous Lipid Emulsion (ILE) Rescue Therapy
This is a generalized protocol for animal resuscitation based on recommendations for Local Anesthetic Systemic Toxicity.
-
Confirmation of LAST: Identify signs of severe CNS or cardiovascular toxicity immediately following mepivacaine administration.
-
Initial Bolus: Administer an intravenous bolus of 20% lipid emulsion at 1.5 mL/kg over 1 minute.
-
Assess Response: Monitor for restoration of normal circulation and cessation of seizures.
-
Repeat Bolus: The initial bolus may be repeated up to two times if the animal's condition has not stabilized.
-
Continuous Infusion: Following the initial bolus(es), start a continuous infusion of the 20% lipid emulsion at 0.25 - 0.50 mL/kg/min .
-
Duration: Continue the infusion for at least 30-60 minutes.
-
Maximum Dose: The total cumulative dose (bolus + infusion) should not exceed 12 mL/kg .
Visualizations
Mepivacaine hydrochloride stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mepivacaine hydrochloride under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: this compound, an amide-type local anesthetic, is generally stable under normal storage conditions. However, its stability can be influenced by several factors, including:
-
pH: Exposure to strongly alkaline or acidic conditions can promote hydrolysis of the amide linkage.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation processes.[3]
-
Light: Exposure to light can potentially lead to photodegradation. Solutions should be protected from light.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to the formation of degradation products such as N-oxides.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). It is also recommended to protect the solutions from light. Freezing should be avoided.
Q3: What are the known degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade to form several products. The primary degradation pathways include hydrolysis of the amide bond and oxidation. Common degradation products identified include N-dealkylated derivatives and N-oxides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage. | 1. Verify that the sample was stored at the recommended temperature and protected from light. 2. Prepare a fresh sample from a new stock solution for comparison. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. |
| Contamination of the sample or mobile phase. | 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Prepare fresh mobile phase and flush the HPLC system. 3. Analyze a blank injection (mobile phase only) to check for contaminants. | |
| Loss of potency in the this compound solution | Chemical degradation over time. | 1. Review the expiration date of the solution. 2. Re-assay the solution using a validated stability-indicating method (see Experimental Protocols) to determine the current concentration. |
| Adsorption to container surfaces. | 1. Ensure compatible container materials are used (e.g., Type I glass vials). 2. Consider using silanized glassware if adsorption is suspected. | |
| Discoloration of the solution | Degradation of this compound or excipients. | 1. Do not use discolored solutions. 2. Investigate the cause of discoloration, which could be related to exposure to light, incompatible excipients, or extreme temperatures. |
Quantitative Data on this compound Stability
The following table summarizes the results from a forced degradation study on this compound, providing semi-quantitative analysis of degradation under various stress conditions.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Details | Temperature | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 6 hours | ~ 10.3% |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 6 hours | ~ 15.7% |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | ~ 8.5% |
| Thermal Degradation | Heat | 80°C | 48 hours | ~ 5.2% |
| Photodegradation | UV Light (254 nm) | Room Temperature | 7 days | ~ 3.8% |
Data is compiled and interpreted from forced degradation studies. The percentages represent an approximate extent of degradation and can vary based on the specific experimental setup.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound sample to be tested with the mobile phase to fall within the linear range of the assay.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the mepivacaine peak should be less than 2.0.
-
The theoretical plates for the mepivacaine peak should be greater than 2000.
5. Analysis Procedure:
-
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard solution.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Proposed Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Analysis of Mepivacaine Hydrochloride Impurities
Welcome to the technical support center for the chromatographic analysis of mepivacaine hydrochloride and its impurities. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Issue 1: My mepivacaine peak is tailing.
-
Question: Why is my mepivacaine peak showing significant tailing, and how can I fix it?
-
Answer: Peak tailing for mepivacaine, a basic compound, is often caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the surface of the silica-based column packing. This is especially prominent at mid-range pH values.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) will protonate the residual silanol groups, minimizing these secondary interactions. A mobile phase pH that is at least 2 units away from the pKa of mepivacaine (approximately 7.6-7.8) is recommended for consistent results.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface and reducing tailing.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, masking them from the mepivacaine molecules.
-
Solution 4: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.
-
Issue 2: I'm seeing inconsistent retention times for mepivacaine and its impurities.
-
Question: What causes the retention times of my peaks to shift between injections or between analytical runs?
-
Answer: Retention time variability can stem from several factors related to the mobile phase, column, and HPLC system hardware.
-
Solution 1: Ensure Proper Mobile Phase Preparation and Equilibration:
-
Composition: Inconsistencies in mobile phase preparation, especially the buffer concentration and pH, can cause shifts. Always prepare fresh mobile phase and ensure accurate measurements. If using an aqueous buffered mobile phase with an organic modifier, pre-mix them or use a reliable gradient pump to ensure a consistent mixture.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Degas the mobile phase before use.
-
Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
-
-
Solution 2: Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable thermal environment.
-
Solution 3: Check for Leaks and Pump Performance: Leaks in the system will cause a drop in pressure and an increase in retention times. Check all fittings for any signs of leakage. Verify that the HPLC pump is delivering a constant and accurate flow rate.
-
Issue 3: I am having trouble separating mepivacaine from its main impurity, 2,6-dimethylaniline (DMA).
-
Question: My mepivacaine and 2,6-dimethylaniline (DMA) peaks are co-eluting or have poor resolution. How can I improve their separation?
-
Answer: Achieving good resolution between mepivacaine and its starting material/degradant impurity, 2,6-dimethylaniline, is critical. Their separation can be sensitive to the mobile phase conditions.
-
Solution 1: Optimize Mobile Phase pH: The ionization state of both mepivacaine (a weak base) and DMA (a weaker base) is pH-dependent. Systematically adjusting the pH of the mobile phase can alter their retention characteristics differently, thereby improving resolution.
-
Solution 2: Adjust Organic Modifier Concentration: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity and resolution. A shallow gradient or a slight change in the isocratic composition can often resolve co-eluting peaks.
-
Solution 3: Evaluate a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a polar-embedded phase might offer different interactions compared to a standard C18 column, potentially improving the separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities of this compound?
-
A1: The most cited and critical impurity is 2,6-dimethylaniline (DMA), which is a starting material for the synthesis of mepivacaine and a potential degradation product. Other related substances and degradation products can be formed under stress conditions.
-
-
Q2: Why is it important to perform forced degradation studies on mepivacaine?
-
A2: Forced degradation studies (stress testing) are essential to understand the intrinsic stability of mepivacaine. They help in identifying potential degradation products that could form during manufacturing, storage, or administration. This information is crucial for developing stability-indicating analytical methods, which can separate the active pharmaceutical ingredient (API) from any impurities and degradants.
-
-
Q3: What is a typical Limit of Quantitation (LOQ) for 2,6-dimethylaniline in a mepivacaine sample?
-
A3: The LOQ for 2,6-dimethylaniline can vary depending on the analytical technique and instrumentation used. For HPLC with amperometric detection, an LOQ of 1.5 ng/mL has been reported. UPLC methods have also been developed that demonstrate high sensitivity for this impurity.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Mepivacaine Impurity Analysis
| Parameter | Method 1: UPLC-UV | Method 2: HPLC with Amperometric Detection | Method 3: Stability-Indicating HPLC-UV |
| Analyte(s) | Mepivacaine HCl (MEP) and 2,6-dimethylaniline (DMA) | 2,6-dimethylaniline (DMA) and o-toluidine | Mepivacaine HCl and degradation products |
| Column | C18 (250 x 4.6 mm, 5 µm) | Not specified | Gracesmart C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v), pH 4 with phosphoric acid | Briton-Robinson buffer (pH 7):Methanol:Acetonitrile (40:45:15) | Methanol:Orthophosphoric acid solution (2.25 g/L), pH 7.6 (75:25) |
| Flow Rate | 0.4 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | Amperometric at +0.85 V | UV at 215 nm |
| Linearity Range | MEP: 3–30 µg/mL; DMA: 1–10 µg/mL | Not specified | 20–100 µg/mL |
| LOD | Not specified | 0.8 ng/mL for DMA | 1.146 µg/mL |
| LOQ | Not specified | 1.5 ng/mL for DMA | 3.465 µg/mL |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Mepivacaine and Impurities
This protocol is a representative method for the analysis of this compound and the separation of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Gracesmart C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and an aqueous Orthophosphoric acid solution (2.25 g/L), adjusted to pH 7.6 with a strong sodium hydroxide solution, in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the this compound substance in the mobile phase to achieve a similar concentration to the standard solution.
-
Impurity Standard (if available): Prepare a stock solution of 2,6-dimethylaniline and dilute it with the mobile phase to a concentration suitable for detection and quantitation.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, and tailing factor).
-
Inject the sample solution.
-
Identify the mepivacaine peak based on the retention time of the standard. Any other peaks are considered impurities or degradation products.
-
Calculate the percentage of each impurity using the area normalization method or against a reference standard if available.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products.
-
Acid Hydrolysis:
-
Dissolve mepivacaine HCl in 0.1 M HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve mepivacaine HCl in 0.1 M NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 4 hours).
-
Cool the solution and neutralize it with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve mepivacaine HCl in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose solid mepivacaine HCl powder to dry heat (e.g., 105°C) in an oven for a specified period (e.g., 48 hours).
-
Dissolve the stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of mepivacaine HCl (in mobile phase or water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed solution by HPLC. A control sample should be kept in the dark under the same conditions.
-
Visualizations
Caption: Troubleshooting workflow for mepivacaine peak tailing.
Caption: Troubleshooting workflow for inconsistent retention times.
Strategies to enhance the duration of action of mepivacaine hydrochloride
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for strategies aimed at enhancing the duration of action of the local anesthetic mepivacaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to extend the duration of action of this compound?
The duration of action for mepivacaine, an intermediate-acting amide local anesthetic, can be extended through three primary approaches:
-
Addition of Vasoconstrictors: This is the most common method. Agents like epinephrine and levonordefrin are added to the mepivacaine solution.[1] They constrict local blood vessels, reducing systemic absorption of mepivacaine and keeping the anesthetic at the nerve site for a longer period.[2][3]
-
Use of Adjuvants: Various pharmacological agents can be co-administered with mepivacaine to prolong its effect.[4] These include corticosteroids like dexamethasone, and alpha-2 adrenergic agonists such as clonidine and dexmedetomidine.[5][6]
-
Advanced Drug Delivery Systems: Encapsulating mepivacaine in carrier systems like liposomes or polymeric nanoparticles can provide a sustained-release profile, thereby prolonging the anesthetic effect.[7][8]
Q2: How does adding a vasoconstrictor affect mepivacaine's performance?
Adding a vasoconstrictor like levonordefrin or epinephrine significantly increases the duration of anesthesia. For instance, a 3% mepivacaine solution typically provides 20-40 minutes of operating anesthesia, whereas a 2% solution with a vasoconstrictor can extend this duration to 1 to 5.5 hours, depending on the injection site.[1] This is achieved by reducing local blood flow, which slows the rate at which mepivacaine is cleared from the injection site.[2]
Q3: Are there alternatives to epinephrine as a vasoconstrictor?
Yes, levonordefrin is a commonly used alternative to epinephrine.[1] It is a sympathomimetic amine that is more stable than epinephrine. While it is less potent than epinephrine in raising blood pressure, it is an effective vasoconstrictor for prolonging local anesthesia.[1]
Q4: Which adjuvants have shown the most promise in extending mepivacaine's duration?
Several adjuvants have been studied, with dexamethasone and dexmedetomidine showing consistent results.
-
Dexamethasone: When added to a mepivacaine solution for a supraclavicular brachial plexus block, dexamethasone significantly prolonged the median duration of analgesia from 228 minutes to 332 minutes.[9]
-
Dexmedetomidine: In a study on palmar digital nerve blocks in horses, adding dexmedetomidine to mepivacaine doubled the mean duration of sensory blockade from 186 minutes to 371 minutes.[10]
Other adjuvants like clonidine and magnesium have also demonstrated an ability to prolong peripheral nerve blocks.[5]
Q5: What is the principle behind using liposomes to extend mepivacaine's action?
Liposomes are microscopic vesicles composed of a lipid bilayer. When mepivacaine is encapsulated within these structures, the liposomes act as a reservoir for the drug at the injection site.[11] The anesthetic is released slowly as the liposome structure breaks down over time, providing a sustained local concentration and a prolonged duration of action.[11][12] Studies have shown that liposomal formulations of mepivacaine can increase the time to recovery by over 50%.[7]
Troubleshooting Guide
Issue 1: Inconsistent or shorter-than-expected duration of action with a mepivacaine-vasoconstrictor formulation.
-
Possible Cause 1: Formulation Instability. The pH of the mepivacaine solution can affect the stability and efficacy of the vasoconstrictor. The pH for mepivacaine with a vasoconstrictor is typically adjusted to be between 3.3 and 5.5.[1]
-
Troubleshooting Step: Verify the pH of your formulation. Ensure it is within the optimal range for vasoconstrictor stability. Check for any visible precipitation or discoloration, which could indicate degradation.
-
-
Possible Cause 2: Improper Storage. Epinephrine, in particular, is sensitive to light and oxidation.
-
Troubleshooting Step: Store formulations containing vasoconstrictors according to the manufacturer's instructions, typically protected from light and at controlled room temperature.
-
Issue 2: Lack of significant prolongation effect after adding an adjuvant.
-
Possible Cause 1: Adjuvant Dose. The prolonging effect of an adjuvant is often dose-dependent.
-
Troubleshooting Step: Review the literature for effective dose ranges of the specific adjuvant you are using with mepivacaine. You may need to perform a dose-response study to find the optimal concentration for your experimental model.
-
-
Possible Cause 2: Perineural vs. Systemic Administration. The route of administration for the adjuvant can impact its effectiveness. Some adjuvants are more effective when administered perineurally with the local anesthetic.
-
Troubleshooting Step: Confirm that your experimental protocol administers the adjuvant at the target nerve site along with the mepivacaine.
-
Issue 3: High variability in duration of action when using a liposomal mepivacaine formulation.
-
Possible Cause 1: Inconsistent Liposome Characteristics. The size, lamellarity, and encapsulation efficiency of the liposomes can all affect the drug release profile.
-
Troubleshooting Step: Implement rigorous quality control for your liposome preparation. Characterize each batch for particle size distribution, zeta potential, and encapsulation efficiency to ensure consistency.
-
-
Possible Cause 2: "Burst Release" Phenomenon. A significant portion of the encapsulated drug may be released immediately upon injection, leading to a shorter duration of effect than anticipated.
-
Troubleshooting Step: Re-evaluate your liposome formulation. Factors like lipid composition and drug-to-lipid ratio can be modified to reduce the initial burst release and achieve a more controlled, sustained release profile.[8]
-
Data on Mepivacaine Duration of Action
Table 1: Effect of Vasoconstrictors on Mepivacaine Duration
| Formulation | Location | Duration of Anesthesia |
| Mepivacaine HCl 3% (Plain) | Upper Jaw | 20 minutes |
| Mepivacaine HCl 3% (Plain) | Lower Jaw | 40 minutes |
| Mepivacaine HCl 2% with Levonordefrin 1:20,000 | Upper Jaw | 1 to 2.5 hours |
| Mepivacaine HCl 2% with Levonordefrin 1:20,000 | Lower Jaw | 2.5 to 5.5 hours |
| Data sourced from DailyMed.[1] |
Table 2: Effect of Adjuvants on Mepivacaine Duration
| Adjuvant | Experimental Model | Mepivacaine Alone (Duration) | Mepivacaine + Adjuvant (Duration) | Percent Increase |
| Dexamethasone (8 mg) | Supraclavicular Block (Human) | 228 minutes (median) | 332 minutes (median) | ~46% |
| Dexmedetomidine (250 µg) | Palmar Digital Nerve Block (Horse) | 186 minutes (mean) | 371 minutes (mean) | ~100% |
| Data sourced from Parrington et al. (2010)[9] and Nichols et al.[10] |
Table 3: Effect of Liposomal Formulation on Mepivacaine Duration
| Formulation | Experimental Model | Metric | Improvement vs. Plain Solution |
| 2% Liposomal Mepivacaine | Infraorbital Nerve Block (Rat) | Time for Recovery | 56% increase |
| Data sourced from a study on ResearchGate.[7] |
Methodologies and Visualizations
Experimental Protocols
Protocol 1: Evaluating Duration of Action in a Peripheral Nerve Block Model
This protocol provides a general framework for assessing the duration of a novel mepivacaine formulation in an animal model (e.g., rodent sciatic nerve block).
-
Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.
-
Baseline Sensory Testing: Establish a baseline response to a sensory stimulus (e.g., thermal stimulus using a hot plate, or mechanical stimulus using von Frey filaments).
-
Anesthetic Administration: Under brief isoflurane anesthesia, inject the mepivacaine formulation (control or experimental) perineurally to the target nerve (e.g., sciatic nerve).
-
Onset of Block: Begin testing for sensory block immediately after injection at regular intervals (e.g., every 2 minutes). The onset is defined as the time to the first absence of a withdrawal reflex.
-
Duration of Block: Continue sensory testing at increasing intervals (e.g., every 15-30 minutes) after the block has been established. The duration of action is defined as the time from the onset of the block until the return of the sensory reflex.
-
Data Analysis: Compare the duration of action between the control (plain mepivacaine) and experimental groups using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of vasoconstrictors in prolonging mepivacaine's effect.
Caption: Workflow for evaluating a novel mepivacaine formulation.
Caption: Decision tree for selecting a mepivacaine prolongation strategy.
References
- 1. Mepivacaine HCl 3% (30 mg/mL) (this compound Injection, USP) Mepivacaine HCl 2% (30 mg/mL) (with Levonordefrin 1:20,000) (this compound and Levonordefrin Injection, USP) [dailymed.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 4. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetic Peripheral Nerve Block Adjuvants for Prolongation of Analgesia: A Systematic Qualitative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Adjuvants in Enhancing the Efficacy and Duration of Anesthesia Blocks: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug delivery systems for prolonged duration local anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone added to mepivacaine prolongs the duration of analgesia after supraclavicular brachial plexus blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. youtube.com [youtube.com]
- 12. Liposomal extended-release bupivacaine for postsurgical analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in anesthetic effect of mepivacaine hydrochloride batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mepivacaine hydrochloride. Our goal is to help you address variability in anesthetic effect and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent onset and duration of anesthesia in our animal models, even when using the same concentration of this compound from the same supplier. What could be the cause?
A1: Variability in the anesthetic effect of this compound can arise from several factors, even with a consistent supply source. Key areas to investigate include:
-
Batch-to-Batch Physicochemical Differences: While from the same supplier, minor variations in physicochemical properties like pKa and lipid solubility can exist between batches, affecting potency and duration.[1]
-
Solution Preparation and Handling: Inconsistencies in solution pH, storage conditions (temperature and light exposure), and age of the solution can lead to degradation of mepivacaine.[2][3][4]
-
Experimental Conditions: The temperature of the injected solution can influence anesthetic potency.[5] Additionally, minor variations in injection technique and anatomical differences between animals can contribute to variability.
-
Animal Physiology: The age, weight, and physiological status of the animals can affect drug metabolism and clearance, leading to varied responses.
Q2: How can the pH of our prepared this compound solution affect its anesthetic efficacy?
A2: The pH of the this compound solution is a critical factor influencing its anesthetic effect. Mepivacaine is a weak base, and its degree of ionization is pH-dependent. The uncharged (lipid-soluble) form of the molecule is necessary to penetrate the nerve membrane. A lower pH of the solution increases the proportion of the ionized (water-soluble) form, which can delay the onset of action.[4] Commercial preparations of this compound have a pH adjusted to between 4.5 and 6.8.[2][3] It is crucial to control and measure the pH of your prepared solutions to ensure consistency.
Q3: What are the common impurities in this compound, and can they affect our experimental outcomes?
A3: Impurities in this compound can originate from the synthesis process or from degradation. Common related compounds include N-dealkylated derivatives, oxidation products like N-oxides, and residual starting materials such as 2,6-dimethylaniline (DMA), which is a known toxic impurity.[1][6] These impurities can potentially alter the anesthetic and toxicological profile of the drug. Pharmacopeial specifications set limits for these impurities.[1] If you suspect impurities are affecting your results, a purity analysis of the batch using a validated HPLC method is recommended.
Q4: Can the storage conditions of our this compound powder and prepared solutions lead to variability?
A4: Yes, storage conditions are crucial for maintaining the stability and potency of this compound. The solid powder should be stored at room temperature, protected from direct sunlight. Prepared solutions should also be protected from light and stored at a controlled room temperature, as exposure to heat and light can accelerate degradation.[3] Solutions should not be frozen.[3] For multi-dose vials, the preservative (e.g., methylparaben) can also degrade over time, potentially affecting the microbiological quality of the solution.
Troubleshooting Guides
Issue 1: Slower than Expected Onset of Anesthesia
| Potential Cause | Troubleshooting Step |
| Low pH of Solution | Measure the pH of your prepared this compound solution. Ensure it is within the recommended range (typically 4.5-6.8 for 3% solutions).[2][3] Adjust with sodium hydroxide or hydrochloric acid as needed, using a calibrated pH meter. |
| Incorrect Concentration | Verify the calculations used for preparing the solution. Re-weigh a new sample and prepare a fresh solution. Common errors include mistakes in calculating the required volume from a concentration expressed as a percentage.[7] |
| Inaccurate Injection Technique | Ensure the injection is administered at the correct anatomical location to reach the target nerve. Use a consistent injection volume and rate. Consider using ultrasound guidance for precise nerve localization. |
| Low Solution Temperature | Allow the anesthetic solution to equilibrate to room temperature before injection. |
Issue 2: Shorter than Expected Duration of Anesthesia
| Potential Cause | Troubleshooting Step |
| Absence of Vasoconstrictor | Mepivacaine has intrinsic vasodilatory properties. For longer duration, consider using a formulation containing a vasoconstrictor like levonordefrin or epinephrine, if your experimental design allows.[3] |
| Drug Degradation | Prepare fresh solutions for each experiment. Protect solutions from light and store at controlled room temperature.[3] Do not use discolored solutions or those containing precipitate.[3] |
| High Vascularity of Injection Site | Be aware that highly vascularized tissues will have a faster systemic uptake of the anesthetic, reducing its local duration of action. |
| Batch Potency Variation | If you have access to multiple batches, test them in parallel to determine if the issue is batch-specific. Request the certificate of analysis from the supplier for the specific batch . |
Issue 3: High Variability in Anesthetic Effect Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent dosing based on the animal's body weight. Use calibrated equipment for all measurements. |
| Physiological Differences in Animals | Standardize the age, weight, and health status of the animals used in your studies. Acclimatize animals to the experimental environment to reduce stress-induced variability. |
| Anatomical Variation | Be aware of potential anatomical variations that could affect nerve location. Standardize the injection site and technique as much as possible. |
| Subjective Assessment of Anesthesia | Use objective and quantitative methods to assess the anesthetic effect, such as the tail-flick test or nerve conduction studies, to minimize subjective interpretation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Weight | 282.81 g/mol [8] | Affects diffusion characteristics. |
| pKa | ~7.7 | Determines the degree of ionization at physiological pH, influencing onset of action. |
| Log P (Octanol/Water Partition Coefficient) | 1.96 | A measure of lipid solubility, which is a key determinant of anesthetic potency. |
| pH of Solution (3%) | 4.5 - 6.8[2][3] | Critical for the balance between ionized and un-ionized forms, affecting nerve penetration. |
| Melting Point | 258 - 264 °C[9] | A physical characteristic used for identification and purity assessment. |
Table 2: Common Impurities and their Potential Impact
| Impurity | Common Source | Potential Impact on Anesthetic Effect |
| 2,6-dimethylaniline (DMA) | Synthesis byproduct[6] | Toxic impurity that can affect the safety profile of the drug.[6] |
| N-dealkylated derivatives | Synthesis byproduct[1] | May have reduced anesthetic potency compared to the parent compound. |
| N-oxides | Degradation product[1] | Can indicate improper storage or handling; may have altered efficacy. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anesthetic Efficacy using the Tail-Flick Test in Mice
This protocol is adapted from established methods for assessing local anesthetic-induced conduction block.[10]
1. Animal Preparation:
- Use adult male mice, weighing 20-25g.
- Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
2. Baseline Latency Measurement:
- Gently restrain the mouse.
- Focus a radiant heat source on the distal third of the tail.
- Measure the time it takes for the mouse to flick its tail away from the heat source. This is the baseline tail-flick latency (TFL).
- The baseline TFL should be between 1.0 and 2.5 seconds.[10]
- Set a cut-off time of 10-12 seconds to prevent tissue damage.
3. Anesthetic Administration:
- Inject two 20 µL aliquots of the this compound solution subcutaneously on opposite sides of the base of the tail.[10]
4. Post-Administration TFL Measurement:
- Measure the TFL at regular intervals (e.g., every 10 minutes) after the injection.
- Sensory block is considered effective if the TFL is ≥ 4 seconds.[10]
5. Data Analysis:
- The duration of the local block is the time from injection until the TFL returns to < 4 seconds.[10]
- Compare the duration of the block between different batches or formulations.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your equipment and specific impurities of interest.
1. Instrumentation:
- A standard HPLC system with a UV detector.
2. Chromatographic Conditions (Example): [11]
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., orthophosphoric acid solution adjusted to a specific pH). An example ratio is 75:25 (methanol:buffer).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Injection Volume: 20 µL.
3. Standard and Sample Preparation:
- Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
- Sample Solution: Dissolve the this compound batch to be tested in the mobile phase to achieve a similar concentration as the standard solution.
4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify the mepivacaine peak based on its retention time compared to the standard.
- Identify and quantify any impurity peaks by comparing their retention times to known impurity standards or by using a relative response factor.
5. Data Interpretation:
- Calculate the purity of the this compound batch.
- Quantify the levels of any identified impurities and compare them to the specifications in the certificate of analysis or relevant pharmacopeia.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-state study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Validation for Mepivacaine Hydrochloride Analysis in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for mepivacaine hydrochloride analysis in tissue samples.
Frequently Asked Questions (FAQs)
1. What are the key regulatory guidelines for bioanalytical method validation?
Bioanalytical method validation should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The International Council for Harmonisation (ICH) M10 guideline is also a key document that provides recommendations for the validation of bioanalytical assays.[4] These guidelines outline the necessary validation parameters to ensure the reliability of the data for pharmacokinetic and toxicokinetic studies.[1][2][5]
2. What are the essential validation parameters for a bioanalytical method?
A full method validation should demonstrate the reliability of a method for a specific biological matrix.[5] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][3]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1]
-
Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[7]
3. What are the common analytical techniques for this compound analysis in tissue samples?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of mepivacaine in biological matrices.[6][8][9] HPLC with UV detection is a robust and widely used method.[6][10] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing low concentrations of the drug in complex matrices like tissue.[11]
4. How should tissue samples be processed for mepivacaine analysis?
Tissue samples typically require homogenization followed by an extraction procedure to isolate the mepivacaine. Common extraction techniques include:
-
Protein Precipitation (PP): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[12]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A chromatographic technique used to separate components of a mixture, which can offer cleaner extracts compared to PP and LLE.
The choice of extraction method depends on the tissue type, the required sensitivity, and the analytical technique being used.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in HPLC | Inappropriate mobile phase pH. Mepivacaine is a tertiary amine, and its retention can be sensitive to pH. | Adjust the mobile phase pH. A pH around 4-5 is often a good starting point for local anesthetics.[8] |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary. | |
| Low Recovery of Mepivacaine from Tissue | Inefficient extraction method. | Optimize the extraction solvent and pH. For example, using 0.1% formic acid in acetonitrile for protein denaturation can be effective.[12] Consider a different extraction technique (e.g., SPE instead of LLE). |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Minimize the time between extraction and analysis. Evaluate the stability of mepivacaine under your specific processing conditions. | |
| High Variability in Results (Poor Precision) | Inconsistent homogenization of tissue samples. | Ensure a standardized and thorough homogenization protocol for all samples. |
| Inaccurate pipetting, especially for the internal standard. | Calibrate pipettes regularly. Use an appropriate concentration for the internal standard. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting endogenous components from the tissue matrix that interfere with the ionization of mepivacaine. | Improve sample cleanup by using a more selective extraction method like SPE.[11] Modify the chromatographic conditions to separate the interfering peaks from the analyte peak. |
| Use of a stable isotope-labeled internal standard can help to compensate for matrix effects. | ||
| Analyte Instability in Stored Samples | Degradation due to temperature, light, or enzymatic activity.[13][14] | Store tissue samples at -80°C.[15] Protect samples from light, especially if they will be stored for an extended period.[13][14] Evaluate the freeze-thaw stability of mepivacaine in the specific tissue matrix. |
| pH changes in the matrix over time.[13] | Ensure the storage buffer maintains a stable pH. |
Quantitative Data Summary
Table 1: Reported Linearity Ranges and LLOQs for Mepivacaine Analysis
| Analytical Method | Matrix | Linearity Range | LLOQ |
| HPLC-UV | - | 20-100 µg/ml | 3.465 µg/ml[6][10] |
| LC-MS/MS | Plasma & Urine | 5-2000 nmol/L | 5.0 nmol/L[16] |
| HPLC-MS | Human Biopsy Tissue | 0.16 to 100 µg/g | ≤ 97 ng/g[12] |
Table 2: Reported Recovery Rates for Mepivacaine Extraction
| Extraction Method | Matrix | Recovery Rate |
| Not Specified | - | 91+/-2.1%[6] |
| MIP-MEPS | Plasma & Urine | 60-80%[16] |
| Protein Precipitation & Hexane Wash | Human Biopsy Tissue | 48.2% - 82.1% (Intra-day)[12] |
| Protein Precipitation & Hexane Wash | Human Biopsy Tissue | 52.2% - 77.6% (Inter-day)[12] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Tissue Samples
This protocol is a general guideline and should be optimized for your specific tissue type and analytical method.
-
Weigh a portion of the frozen tissue sample.
-
Add a homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue sample using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.
-
To a known volume of the tissue homogenate, add a precipitating agent like acetonitrile (containing the internal standard) in a 1:3 or 1:4 (v/v) ratio.[12]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
If necessary, the supernatant can be further cleaned up using a technique like hexane wash to remove lipophilic impurities.[12]
-
The final extract is then ready for injection into the HPLC or LC-MS/MS system.
2. HPLC-UV Method for Mepivacaine Quantification
This is an example of a stability-indicating HPLC method.
-
Mobile Phase: Methanol: Orthophosphoric acid solution (2.25 gm/L) adjusted to pH 7.6 with strong sodium hydroxide solution (75:25).[10]
-
Column: Gracesmart C18 (5µm, 250 mm x 4.6 mm i.d.).[10]
-
Flow Rate: 1 ml/min.[10]
Visualizations
Caption: General workflow for mepivacaine analysis in tissue samples.
Caption: A logical diagram for troubleshooting common issues.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. The stability and microbial contamination of bupivacaine, lidocaine and mepivacaine used for lameness diagnostics in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound | Semantic Scholar [semanticscholar.org]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of bupivacaine tissue concentration in human biopsy samples using high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cbspd.com [cbspd.com]
- 14. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Molecularly imprinted polymer in microextraction by packed sorbent for the simultaneous determination of local anesthetics: lidocaine, ropivacaine, mepivacaine and bupivacaine in plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mepivacaine Hydrochloride vs. Lidocaine Hydrochloride: A Comparative Efficacy Guide for Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used local anesthetics, mepivacaine hydrochloride and lidocaine hydrochloride, in the context of nerve block procedures. The information presented is collated from various clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Comparative Efficacy: Mepivacaine vs. Lidocaine
The clinical efficacy of local anesthetics is primarily determined by their onset of action, duration of anesthesia, and success rate in achieving adequate nerve blockade. The following table summarizes the quantitative data from comparative studies of mepivacaine and lidocaine.
| Efficacy Parameter | This compound | Lidocaine Hydrochloride | Key Findings and Citations |
| Onset of Action | Generally comparable to or slightly faster than lidocaine.[1][2][3] One meta-analysis reported a shorter onset time for 3% mepivacaine compared to 2% lidocaine with epinephrine.[4] | Rapid onset of action.[5] Some studies show a slightly slower onset compared to mepivacaine under certain conditions.[2] | In a study on inferior alveolar nerve block, the mean onset time was 5.52 ± 1.57 minutes for mepivacaine and 5.17 ± 1.96 minutes for lidocaine, a non-statistically significant difference.[1][2] |
| Duration of Anesthesia | Generally longer duration than lidocaine, particularly when used without a vasoconstrictor.[6] | Shorter duration of action compared to mepivacaine.[5][7] | In an inferior alveolar nerve block study, the mean duration was 234.32 ± 39.02 minutes for mepivacaine and 214.25 ± 47.52 minutes for lidocaine.[1][2] An equine study showed a significantly longer duration of action for mepivacaine (mean 366 minutes) compared to lidocaine (mean 113 minutes).[6] |
| Anesthetic Success Rate | Often demonstrates a higher success rate, especially in challenging clinical situations like irreversible pulpitis.[2][3][8] | High success rate, but can be lower than mepivacaine in certain contexts.[8] | In patients with irreversible pulpitis, mepivacaine showed a higher success rate (55%) compared to lidocaine (14%) for achieving no or mild pain during pulpectomy.[8] Another study on inferior alveolar nerve block reported a success rate of 91.2% for mepivacaine and 78.6% for lidocaine, though the difference was not statistically significant.[2][3] |
| Use with Vasoconstrictors | Available with vasoconstrictors (e.g., epinephrine, levonordefrin) and as a plain solution. 3% mepivacaine plain is often used for patients where vasoconstrictors are contraindicated.[4] | Commonly formulated with epinephrine to increase the duration of anesthesia and reduce systemic absorption.[5] | A meta-analysis concluded that 2% mepivacaine with a vasoconstrictor is better than 2% lidocaine with a vasoconstrictor in dental treatments.[4] |
| Side Effects | Generally well-tolerated. One study reported a single minor adverse event (mild, transient headache) in the mepivacaine group.[1][2] | Generally well-tolerated. Excessive quantities can lead to central nervous system and cardiovascular effects.[9] | Both anesthetics are considered safe for local anesthesia, with a low incidence of adverse effects when administered correctly.[1][2] |
Mechanism of Action: Nerve Impulse Blockade
Local anesthetics like mepivacaine and lidocaine exert their effect by blocking the propagation of action potentials in nerve fibers. This is achieved through their interaction with voltage-gated sodium channels in the nerve cell membrane.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
The unionized form of the local anesthetic diffuses across the nerve membrane into the axoplasm.[10] Inside the cell, it equilibrates into its ionized (cationic) form.[10] This cationic form then binds to a specific receptor site within the voltage-gated sodium channel, locking it in an inactive state.[10][11] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting nerve impulse transmission.[10][12]
Experimental Protocols
The following outlines a typical experimental methodology for comparing the efficacy of mepivacaine and lidocaine in a clinical trial for inferior alveolar nerve block (IANB), based on protocols described in the cited literature.[1][2][8]
Caption: Experimental workflow for a comparative clinical trial of local anesthetics.
1. Study Design: A double-blind, randomized clinical trial is the gold standard for comparing the efficacy of two drugs.[1][2]
2. Participant Selection:
-
Inclusion Criteria: Healthy adult volunteers or patients requiring a specific dental procedure (e.g., treatment for irreversible pulpitis) are recruited.[1][2][8]
-
Exclusion Criteria: Patients with known allergies to amide local anesthetics, certain medical conditions (e.g., cardiovascular disease, if plain anesthetics are not used), pregnancy, or those taking medications that could interact with the study drugs.
3. Randomization and Blinding:
-
Participants are randomly assigned to receive either mepivacaine or lidocaine.
-
To maintain blinding, the anesthetic cartridges are masked, and both the operator and the participant are unaware of the assigned anesthetic.
4. Anesthetic Administration:
-
A standardized volume (e.g., 1.8 mL) of the assigned anesthetic solution (e.g., 2% mepivacaine with 1:100,000 epinephrine or 2% lidocaine with 1:100,000 epinephrine) is administered using a conventional inferior alveolar nerve block technique.[1][2]
5. Efficacy Measurements:
-
Onset of Action: This is determined by both subjective and objective measures.
-
Subjective: The patient reports when they feel numbness in the lower lip.
-
Objective: An investigator tests for lack of sensation using methods like a pin-prick test, application of a cold stimulus, or an electric pulp tester at regular intervals (e.g., every minute) until no response is elicited.[1][2][8]
-
-
Anesthetic Success: Success is defined as the ability to perform a specific dental procedure (e.g., pulpectomy) without the patient experiencing pain.[8] Pain levels can be assessed using a verbal analog scale.[8]
-
Duration of Anesthesia: Participants record the time at which normal sensation returns to the anesthetized area.[1][2]
6. Safety Assessment: Any adverse events, such as pain on injection, hematoma, or systemic reactions, are recorded and monitored.[1][2]
7. Statistical Analysis: The collected data on onset time, duration, and success rates are statistically analyzed to determine if there are significant differences between the two anesthetic groups.[1][2]
References
- 1. Comparative evaluation of 2% mepivacaine and 2% lidocaine for inferior alveolar nerve block: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of 2% mepivacaine and 2% lidocaine for inferior alveolar nerve block: a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of 2% mepivacaine and 2% lidocaine for inferior alveolar nerve block: a double-blind randomized clinical trial | springermedizin.de [springermedizin.de]
- 4. Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of local anesthetics for digital nerve blocks: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. verywellhealth.com [verywellhealth.com]
- 8. Comparison of the Anesthetic Efficacy of Mepivacaine and Lidocaine in Patients with Irreversible Pulpitis: A Double-blind Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lidocaine - Wikipedia [en.wikipedia.org]
- 10. medistudygo.com [medistudygo.com]
- 11. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
Mepivacaine Hydrochloride Versus Bupivacaine for Spinal Anesthesia: A Comparative Guide for Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mepivacaine hydrochloride and bupivacaine for spinal anesthesia in preclinical research models. The information presented is based on available experimental data to assist in the selection of the appropriate local anesthetic for specific research needs.
Performance Comparison
Mepivacaine, an intermediate-acting amide local anesthetic, and bupivacaine, a long-acting amide anesthetic, are both widely used for spinal anesthesia. In research models, their primary differences lie in their onset of action, duration of sensory and motor blockade, and potential for adverse effects.
Key Comparative Insights:
-
Onset of Anesthesia: Mepivacaine generally exhibits a more rapid onset of action compared to bupivacaine.
-
Duration of Anesthesia: Bupivacaine has a significantly longer duration of action, providing prolonged anesthesia. Mepivacaine's intermediate duration allows for quicker recovery of motor function.[1][2][3][4]
-
Motor Block: Mepivacaine is associated with a faster recovery from motor block, which can be advantageous in studies requiring rapid return to normal motor function.[1][2][3][4]
-
Neurotoxicity: Some studies in rat models suggest that mepivacaine may have a lower neurotoxic potential than bupivacaine at higher concentrations, with less evidence of histological damage.
-
Adverse Effects: In clinical settings, mepivacaine has been associated with a higher incidence of transient neurological symptoms (TNS), though this is debated in more recent literature. Bupivacaine is associated with a risk of cardiotoxicity at high systemic concentrations.
Quantitative Data from Research Models
The following tables summarize quantitative data from preclinical studies comparing mepivacaine and bupivacaine.
Table 1: Comparative Anesthetic Efficacy in a Rat Model
| Parameter | Mepivacaine | Bupivacaine | Reference |
| Recovery to Normal Ambulation (min) | Faster | Slower | |
| Neurotoxicity | Less histologic damage at higher concentrations | More histologic damage at higher concentrations |
Note: Specific quantitative data on onset and duration of sensory and motor block from a single comparative preclinical study is limited. The table reflects general findings from available literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for inducing and assessing spinal anesthesia in a rat model.
Intrathecal Injection Protocol in Rats
This protocol describes the direct administration of anesthetics into the subarachnoid space.
Materials:
-
Anesthetic agents (Mepivacaine HCl, Bupivacaine HCl)
-
Sterile saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia machine with isoflurane
-
Stereotaxic frame (optional, for stabilization)
-
Povidone-iodine and alcohol swabs
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the lumbar region of the back.
-
Position the rat in a stereotaxic frame or hold it firmly to flex the spine.
-
Identify the L5-L6 intervertebral space by palpation.
-
Sterilize the injection site with povidone-iodine and alcohol.
-
Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space, aiming for the subarachnoid space. A characteristic tail-flick is often observed upon dural puncture.
-
Slowly inject the anesthetic solution (typically 10-20 µL).
-
Withdraw the needle and monitor the animal for the onset of anesthesia.
Assessment of Sensory and Motor Blockade in Rats
Sensory Block Assessment (Tail-Flick Test):
-
A radiant heat source is focused on the rat's tail.
-
The latency to tail withdrawal (tail-flick) from the heat source is measured.
-
A significant increase in latency indicates a sensory block.
-
Measurements are taken at baseline and at regular intervals post-injection.
Motor Block Assessment (Modified Bromage Scale):
-
Score 0: No motor block.
-
Score 1: Able to move joints, but unable to stand.
-
Score 2: Unable to move joints.
The rat is observed at regular intervals, and its ability to move its hind limbs is scored.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both mepivacaine and bupivacaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials, resulting in a reversible blockade of nerve conduction.
While both drugs target sodium channels, their differential effects may be attributed to variations in their physicochemical properties, such as lipid solubility and protein binding, which influence their interaction with the channel and other potential molecular targets.
Bupivacaine has also been shown to interact with other ion channels, including potassium and calcium channels, and can modulate intracellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The extent to which mepivacaine differentially affects these pathways is an area of ongoing research.
Visualizations
Experimental Workflow for Comparing Spinal Anesthetics in Rats
Caption: Experimental workflow for comparing mepivacaine and bupivacaine in a rat spinal anesthesia model.
Signaling Pathway of Amide Local Anesthetics
Caption: Mechanism of action of amide local anesthetics, highlighting the primary target and potential secondary effects.
References
- 1. Mepivacaine Versus Bupivacaine for Spinal Anesthesia: A Systematic Review and Meta-analysis of Random Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mepivacaine versus Bupivacaine Spinal Anesthesia for Early Postoperative Ambulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mepivacaine Versus Bupivacaine Spinal Anesthesia for Primary Total Joint Arthroplasty: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anesthetic Efficacy of Novel Mepivacaine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of novel mepivacaine hydrochloride formulations against traditional formulations and other local anesthetics. The information is supported by experimental data from publicly available research, offering a comprehensive overview for drug development professionals and researchers in the field of anesthetics.
Executive Summary
Novel formulations of this compound, particularly liposomal-encapsulated versions, have demonstrated significant advantages over conventional formulations. These advanced delivery systems aim to prolong the anesthetic effect, reduce local toxicity, and enhance the overall clinical profile of mepivacaine. This guide will delve into the comparative efficacy of these new formulations, supported by data on onset of action, duration of anesthesia, and safety profiles.
Comparative Efficacy of Mepivacaine Formulations
The primary goal of novel mepivacaine formulations is to extend the duration of anesthesia without increasing the risk of systemic toxicity. Liposomal encapsulation is a key strategy that has been explored to achieve this.
Liposomal Mepivacaine vs. Standard Formulations
A blinded crossover study involving 30 healthy volunteers evaluated the efficacy of 2% and 3% liposome-encapsulated mepivacaine (MVC LUV) compared to commercially available 2% mepivacaine with 1:100,000 epinephrine (MVC EPI) and 3% plain mepivacaine (MVC).
Key Findings:
-
Duration of Anesthesia: 3% liposomal mepivacaine (MVC₃%LUV) demonstrated a significantly longer duration of anesthesia compared to both 2% liposomal mepivacaine (MVC₂%LUV) and 3% commercial mepivacaine (MVC₃%).
-
Notably, 2% liposomal mepivacaine (MVC₂%LUV) provided a similar duration of anesthesia to the 3% commercial formulation, despite a 50% lower anesthetic concentration.
-
Onset of Action: There was no significant difference in the latency period (onset of action) among the tested formulations.
-
Injection Discomfort: The 3% liposomal mepivacaine formulation showed lower visual analog scale (VAS) median values for injection discomfort compared to 2% mepivacaine with epinephrine.
These findings suggest that liposomal encapsulation can increase the duration of mepivacaine's anesthetic effect and reduce the discomfort associated with vasoconstrictor-containing formulations.
Mepivacaine vs. Other Local Anesthetics
The performance of mepivacaine is often benchmarked against other commonly used local anesthetics like lidocaine and bupivacaine.
Mepivacaine vs. Lidocaine
A meta-analysis of 28 randomized controlled trials comparing mepivacaine and lidocaine in dentistry revealed the following:
-
With Vasoconstrictors: 2% mepivacaine with vasoconstrictors (adrenaline or levonordefrin) showed a higher success rate and superior pain control during injection compared to 2% lidocaine with 1:100,000 adrenaline. The onset time of pulpal anesthesia was similar.
-
Plain Solutions: 3% plain mepivacaine had a shorter onset of pulpal anesthesia compared to 2% lidocaine with 1:100,000 adrenaline, but a lower success rate. However, when compared to 2% lidocaine with 1:50,000 adrenaline, 3% mepivacaine had a shorter onset time and a similar success rate.
Another study on patients with irreversible pulpitis found that 2% mepivacaine with 1:100,000 epinephrine had a higher success rate for pulpal anesthesia compared to 2% lidocaine with the same vasoconstrictor concentration.
Mepivacaine vs. Bupivacaine
A meta-analysis comparing mepivacaine and bupivacaine in adult surgical patients indicated that mepivacaine leads to a faster return of motor function and a shorter length of stay, making it a potentially better option for outpatient and short-stay surgeries. However, patients receiving mepivacaine required significantly more postoperative analgesics. There were no significant differences in postoperative pain scores or complications between the two anesthetics.
Data Summary
The following tables summarize the quantitative data from the cited studies.
Table 1: Comparison of Mepivacaine Formulations
| Formulation | Onset of Action (min) | Duration of Anesthesia (min) | Injection Discomfort (VAS) |
| 2% Mepivacaine w/ Epi | No significant difference | - | Higher than MVC₃%LUV |
| 3% Mepivacaine | No significant difference | Shorter than MVC₃%LUV | No significant difference |
| 2% Liposomal Mepivacaine | No significant difference | Similar to 3% Mepivacaine | No significant difference |
| 3% Liposomal Mepivacaine | No significant difference | Longer than others | Lower than MVC₂%EPI |
Table 2: Mepivacaine vs. Lidocaine in Dentistry
| Comparison | Onset Time | Success Rate | Pain Control (Injection) |
| 2% Mepivacaine w/ Vaso vs. 2% Lidocaine w/ Vaso | Similar | Higher for Mepivacaine | Superior for Mepivacaine |
| 3% Mepivacaine vs. 2% Lidocaine w/ 1:100,000 Adrenaline | Shorter for Mepivacaine | Lower for Mepivacaine | Inferior for Mepivacaine |
| 3% Mepivacaine vs. 2% Lidocaine w/ 1:50,000 Adrenaline | Shorter for Mepivacaine | Similar | Similar |
| 2% Mepivacaine w/ Epi vs. 2% Lidocaine w/ Epi (Irreversible Pulpitis) | - | Higher for Mepivacaine (55% vs 14%) | - |
Table 3: Mepivacaine vs. Bupivacaine in Surgery
| Parameter | Mepivacaine | Bupivacaine |
| Return of Motor Function | Faster | Slower |
| Duration of Analgesia | Shorter | Longer |
| Postoperative Analgesic Requirement | Higher | Lower |
| Length of Stay | Shorter | Longer |
| Postoperative Pain Score | No significant difference | No significant difference |
| Complications | No significant difference | No significant difference |
Experimental Protocols
Evaluation of Liposomal Mepivacaine in Volunteers
-
Study Design: A blinded, crossover study.
-
Participants: 30 healthy volunteers.
-
Interventions: Intraoral injection (1.8 mL) of four different formulations in separate sessions:
-
2% mepivacaine with 1:100,000 epinephrine (MVC₂%EPI)
-
3% mepivacaine (MVC₃%)
-
2% liposome-encapsulated mepivacaine (MVC₂%LUV)
-
3% liposome-encapsulated mepivacaine (MVC₃%LUV)
-
-
Outcome Measures:
-
Latency Period and Duration of Anesthesia: Assessed using an electrical pulp tester.
-
Injection Discomfort: Measured using a visual analog scale (VAS).
-
-
Statistical Analysis: Tukey-Kramer and Friedman tests (P < 0.05).
Infraorbital Nerve-Blockade Test in Rats
-
Objective: To compare the in vivo antinociceptive effects of 2% liposomal formulations of prilocaine, lidocaine, and mepivacaine with their respective plain solutions.
-
Animal Model: Rats.
-
Method: Infraorbital nerve-blockade test.
-
Outcome Measures:
-
Intensity of total anesthetic effect.
-
Time for recovery.
-
-
Key Finding for Mepivacaine: The encapsulated formulation induced a 57.1% increase in the total anesthetic effect and a 56% increase in recovery time compared to the plain solution.
Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics like mepivacaine exert their effect by blocking voltage-gated sodium channels in the neuronal membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Caption: Mechanism of action of mepivacaine on voltage-gated sodium channels.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the anesthetic efficacy of a novel local anesthetic formulation in a clinical setting.
Caption: Workflow for a clinical trial evaluating anesthetic efficacy.
A Comparative Guide to the Cross-Reactivity of Mepivacaine with Other Amide Anesthetics
For researchers, scientists, and drug development professionals, understanding the potential for immune-mediated cross-reactivity between local anesthetics is critical for both clinical practice and the development of safer therapeutic agents. While true allergic reactions to amide-type local anesthetics are rare, representing less than 1% of all adverse reactions, they can manifest as severe Type I (IgE-mediated) or delayed Type IV hypersensitivity reactions.[1][2] This guide provides an objective comparison of mepivacaine hydrochloride's cross-reactivity profile with other commonly used amide anesthetics, supported by experimental data from published case studies and clinical investigations.
Data Presentation: Cross-Reactivity Findings
The potential for cross-reactivity among amide local anesthetics is not uniform and appears to be dependent on the specific agents involved. Generally, cross-reactivity is considered infrequent, but it has been documented in several clinical investigations.[3] The most commonly reported cross-reactivity occurs between lidocaine and mepivacaine.[4] The following table summarizes findings from various studies where patients with a confirmed allergy to mepivacaine or another amide anesthetic were tested for sensitization to other drugs within the same class.
| Primary Allergen | Subject(s) | Lidocaine | Bupivacaine | Ropivacaine | Prilocaine | Articaine | Levobupivacaine | Study / Citation |
| Mepivacaine | 39-year-old male | Positive (+) | Negative (-) | Positive (+) | Not Tested | Not Tested | Negative (-) | González-Delgado et al.[5] |
| Mepivacaine | 54-year-old female | Positive (+) | Positive (+) | Not Tested | Positive (+) | Negative (-) | Not Tested | F.J. Garcia-Abujeta et al. |
| Lidocaine | 16 patients (6 cross-reactive) | (Primary) | Not specified | Not specified | Not specified | Not specified | Not specified | M. C. Laxenaire et al.[4] |
| Lidocaine | 1 patient | (Primary) | Negative (-) | Positive (+) | Not specified | Not specified | Not specified | Thyssen et al. (cited in[6]) |
| Lidocaine | 1 patient | (Primary) | Tolerated | Not specified | Tolerated | Not specified | Not specified | Koca Kalkan et al.[7] |
| Articaine | 1 patient | Positive (+) | Not specified | Not specified | Positive (+) | (Primary) | Not specified | Koca Kalkan et al.[7] |
Experimental Protocols
The diagnosis of a true allergic reaction to a local anesthetic requires a systematic approach involving several specialized tests. These procedures must be conducted in a controlled environment with resuscitation equipment readily available. Preservative-free and vasoconstrictor-free formulations of the anesthetics should be used to avoid false-positive results.[8][9]
Skin Prick Test (SPT)
-
Objective: To detect the presence of drug-specific IgE antibodies on mast cells, indicating a potential Type I hypersensitivity.
-
Methodology: A drop of the undiluted local anesthetic solution is placed on the volar surface of the forearm.[7] A sterile lancet is then used to make a small prick through the drop into the epidermis. A positive control (histamine) and a negative control (saline) are always included.[9]
-
Interpretation: The test site is observed for 15-20 minutes. A positive result is defined as a wheal (raised, blanched bump) with a diameter of 3 mm or greater than the negative control.[9][10]
Intradermal Test (IDT)
-
Objective: A more sensitive method than SPT for detecting IgE-mediated allergy, used when SPT results are negative.
-
Methodology: If the SPT is negative, a small amount (approximately 0.02-0.05 mL) of a diluted local anesthetic solution is injected into the dermis, raising a small bleb.[11] Common dilutions are 1:100 or 1:10.[7][9] Testing may begin with higher dilutions (e.g., 1:1000) in patients with a history of severe reactions.[2]
-
Interpretation: The injection site is evaluated after 20 minutes. A positive test is defined as an increase in the initial wheal's diameter by 3 mm or more.[1][9]
Patch Test
-
Objective: To diagnose delayed-type (Type IV) hypersensitivity, which is mediated by T-cells.
-
Methodology: The local anesthetic (e.g., 2% aqueous solution) is applied to a small patch, which is then affixed to the patient's back.[12] The patches remain in place for 48 hours.
-
Interpretation: The site is read at 48 hours and again at 72 or 96 hours after application. A positive reaction is indicated by the presence of erythema, induration, and possibly vesicles, characteristic of an eczematous reaction.[12]
Subcutaneous Provocation (Challenge) Test
-
Objective: Considered the "gold standard" to definitively rule out or confirm a local anesthetic allergy in patients with negative skin tests.[2]
-
Methodology: The test is performed in a graded manner. It begins with a subcutaneous injection of a small volume (e.g., 0.1 mL) of a diluted or undiluted anesthetic.[11] If no reaction occurs after a set observation period (e.g., 15-30 minutes), the dose is incrementally increased until a cumulative therapeutic dose (e.g., 1.0-2.0 mL) is administered.[11]
-
Interpretation: The patient is monitored closely for both local and systemic signs of an allergic reaction for at least one hour after the final dose and is often re-evaluated the next day for delayed reactions.[1] The development of objective symptoms, such as urticaria, angioedema, or respiratory distress, constitutes a positive test.[1]
Visualizations: Workflows and Pathways
Experimental Workflow for Allergy Diagnosis
The following diagram illustrates the standard, stepwise protocol for investigating a suspected immediate-type hypersensitivity reaction to a local anesthetic.
References
- 1. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allergy to Local Anesthetics is a Rarity: Review of Diagnostics and Strategies for Clinical Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immediate- and delayed-type allergic reactions to amide local anesthetics: clinical features and skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. dovepress.com [dovepress.com]
- 8. termedia.pl [termedia.pl]
- 9. Evaluation of diagnostic tests for immediate‐type allergic reactions to amide group local anesthetics in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. ejpd.eu [ejpd.eu]
- 12. Delayed-type hypersensitivity to amide local anesthetics | Allergologia et Immunopathologia [elsevier.es]
A Comparative Analysis of the Neurotoxic Potential of Mepivacaine and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Local anesthetics are indispensable in modern clinical practice, providing effective and reversible nerve blockade for a wide range of procedures. However, their potential for neurotoxicity remains a significant concern. This guide provides an objective comparison of the neurotoxic potential of mepivacaine and other commonly used local anesthetics, including lidocaine, bupivacaine, and ropivacaine. The information is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in making informed decisions.
Quantitative Comparison of Neurotoxicity
The following tables summarize key quantitative data from various studies, offering a direct comparison of the neurotoxic effects of different local anesthetics.
Table 1: In Vitro Neurotoxicity Data - Growth Cone Collapse Assay
| Local Anesthetic | IC50 (M) for Growth Cone Collapse (15 min exposure) | Reversibility (20h after washout) |
| Mepivacaine | 10-1.6 | Significantly higher percentage of collapse than control |
| Lidocaine | 10-2.8 | Significantly higher percentage of collapse than control |
| Bupivacaine | 10-2.6 | Insignificant percentage of collapse compared to control |
| Ropivacaine | 10-2.5 | Insignificant percentage of collapse compared to control |
| Data from a study on isolated dorsal root ganglion neurons from chick embryos.[1] |
Table 2: In Vitro Neurotoxicity Ranking Based on Morphological Changes in Snail Neurons
| Rank (Least to Most Neurotoxic) | Local Anesthetic | Median Concentration for Moderate Neurotoxicity (Score of 1) (M) |
| 1 (Least Toxic) | Procaine | 5 x 10-4 |
| 1 (Least Toxic) | Mepivacaine | 5 x 10-4 |
| 2 | Ropivacaine | 2 x 10-4 |
| 2 | Bupivacaine | 2 x 10-4 |
| 3 | Lidocaine | 1 x 10-4 |
| 4 | Tetracaine | 5 x 10-5 |
| 5 (Most Toxic) | Dibucaine | 2 x 10-5 |
| Based on morphological changes in growth cones and neurites of cultured neurons from the freshwater snail Lymnaea stagnalis.[2] |
Table 3: In Vitro Cytotoxicity in Human Neuroblastoma (SH-SY5Y) Cells
| Local Anesthetic | Killing Potency (LD50 after 10 min treatment) |
| Bupivacaine | Most Potent |
| Ropivacaine | |
| Chloroprocaine | |
| Lidocaine | |
| Mepivacaine | |
| Procaine | Least Potent |
| The study ranked the killing potency as procaine ≤ mepivacaine < lidocaine < chloroprocaine < ropivacaine < bupivacaine.[3] |
Table 4: In Vivo Neurotoxicity in a Rat Intrathecal Model
| Local Anesthetic (Concentration) | Observation of Axonal Degeneration |
| Lidocaine (≥7.5%) | Yes |
| Mepivacaine (20%) | Yes |
| Prilocaine (20%) | Yes |
| The incidence of lesions was significantly higher in rats receiving lidocaine than mepivacaine and prilocaine.[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Neurotoxicity Assessment
1. Growth Cone Collapse Assay
-
Cell Culture: Dorsal root ganglion neurons are isolated from chick embryos and cultured in a medium containing nerve growth factor (NGF) to promote neurite outgrowth.[1]
-
Exposure: The cultured neurons are exposed to various concentrations of local anesthetics (e.g., mepivacaine, lidocaine, bupivacaine, ropivacaine) for a defined period (e.g., 15 minutes).[1]
-
Assessment: Morphological changes, specifically the collapse of the growth cones at the tip of the neurites, are observed and quantified microscopically. The concentration that causes 50% of the growth cones to collapse (IC50) is determined.[1]
-
Reversibility: To assess recovery, the local anesthetic-containing medium is replaced with fresh medium, and the neurons are incubated for an extended period (e.g., 20 hours) before reassessment of growth cone morphology.[1]
2. Cell Viability and Cytotoxicity Assays
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary developing motor neurons are commonly used.[3][5]
-
Exposure: Cells are treated with a range of concentrations of different local anesthetics for varying durations (e.g., 1 to 24 hours).[5]
-
Viability Assays (e.g., MTT, CCK-8): These colorimetric assays measure the metabolic activity of viable cells. A reduction in color intensity indicates decreased cell viability.[3][5]
-
Cytotoxicity Assay (e.g., LDH Release): This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.[6]
3. Apoptosis Assays
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[7]
-
Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. It is often used in conjunction with a viability dye (like propidium iodide) to distinguish between apoptotic and necrotic cells via flow cytometry.[8][9]
-
Caspase Activation Assays: The activation of caspases, a family of proteases that execute apoptosis, can be measured using fluorescent substrates or inhibitors to quantify apoptotic activity.[3]
In Vivo Neurotoxicity Assessment
1. Rat Intrathecal Model
-
Catheter Implantation: A chronic intrathecal catheter is surgically implanted in rats to allow for direct and repeated administration of substances to the spinal cord.[4][10][11]
-
Administration: Specific concentrations and volumes of local anesthetics are injected through the catheter.[4][10][11]
-
Functional Assessment: Neurobehavioral tests, such as the tail-flick test for sensory function and observation of hind limb movement for motor function, are performed to assess for any deficits.[4][12]
-
Histological Examination: After a set period, the animals are euthanized, and the spinal cord and nerve roots are harvested, sectioned, and examined under light and electron microscopy for signs of neuronal damage, such as axonal degeneration.[4][10][11]
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
The neurotoxic effects of local anesthetics are mediated by complex intracellular signaling pathways, often culminating in apoptosis.
Studies have implicated the Akt signaling pathway in ropivacaine-induced neurotoxicity, where ropivacaine was shown to diminish Akt activation, leading to apoptosis.[7][13] Dexamethasone has been shown to have a protective effect against bupivacaine- and lidocaine-induced neurotoxicity by increasing Akt phosphorylation.[14] The intrinsic mitochondrial pathway, involving the release of cytochrome c and subsequent activation of caspases, is another critical mechanism through which local anesthetics can induce apoptosis.[15]
Objective Comparison and Conclusion
The presented data indicate that all local anesthetics possess a degree of neurotoxic potential, which is dependent on concentration and duration of exposure.[16][17] However, there are notable differences among them.
-
Mepivacaine: In some in vitro models, mepivacaine demonstrates a lower neurotoxic potential compared to other commonly used amide local anesthetics.[2] One study ranked it as one of the least toxic agents alongside procaine, based on morphological changes in snail neurons.[2] Another study found it to have a higher IC50 for growth cone collapse than lidocaine, bupivacaine, and ropivacaine, suggesting lower potency in inducing this specific neurotoxic effect.[1] However, the reversibility of these changes was less favorable for mepivacaine and lidocaine compared to bupivacaine and ropivacaine in that particular study.[1]
-
Lidocaine: Several studies suggest that lidocaine may have a higher neurotoxic potential compared to other local anesthetics.[4][10][11][12] In vivo studies have shown that intrathecal lidocaine can cause more significant functional impairment and morphological damage than equipotent concentrations of bupivacaine.[12] The incidence of axonal degeneration in a rat intrathecal model was also higher with lidocaine compared to mepivacaine and prilocaine.[4]
-
Bupivacaine and Ropivacaine: These longer-acting local anesthetics often exhibit intermediate neurotoxicity in vitro.[2] In the growth cone collapse assay, they showed better reversibility than mepivacaine and lidocaine.[1] However, in a cytotoxicity assay using human neuroblastoma cells, bupivacaine was found to be the most potent in inducing cell death.[3] Ropivacaine has also been shown to induce neurotoxicity both in vivo and in vitro, mediated through the Akt signaling pathway.[7][13]
References
- 1. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal mepivacaine and prilocaine are less neurotoxic than lidocaine in a rat intrathecal model | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 5. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model [mdpi.com]
- 6. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction by different local anaesthetics in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurotoxicity of Intrathecally Administered Bupivacaine Involves the Posterior Roots/Posterior White Matter and Is Milder Than Lidocaine in Rats | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 11. Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rapm.bmj.com [rapm.bmj.com]
A Head-to-Head Clinical Trial Design Analysis: Mepivacaine Hydrochloride and its Amide Anesthetic Alternatives
In the landscape of local anesthesia, the selection of an appropriate agent is paramount to procedural success and patient comfort. Mepivacaine hydrochloride, a widely utilized amide local anesthetic, is often compared to its structural and functional counterparts, including bupivacaine, ropivacaine, and levobupivacaine. This guide provides a comparative analysis of the clinical trial designs and performance data of mepivacaine and these key alternatives, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Amide local anesthetics, including mepivacaine and its derivatives, share a common mechanism of action centered on the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a transient and reversible localized loss of sensation.
The following diagram illustrates the signaling pathway of amide local anesthetics:
Head-to-Head Clinical Trial Designs: A Comparative Overview
The following sections detail the experimental protocols and present comparative data from head-to-head clinical trials involving mepivacaine and its alternatives.
Mepivacaine vs. Bupivacaine for Total Knee Arthroplasty
A prospective, double-blind, randomized controlled trial was conducted to compare the efficacy and recovery profiles of mepivacaine and bupivacaine for spinal anesthesia in patients undergoing primary total knee arthroplasty.[1][2][3]
Experimental Protocol:
-
Study Design: Prospective, double-blind, randomized controlled trial.[1][3]
-
Participants: Patients scheduled for primary unilateral total knee arthroplasty.[1][3]
-
Intervention:
-
Randomization: Patients were randomly assigned to either the mepivacaine or bupivacaine group.[3]
-
Blinding: Both patients and assessing clinicians were blinded to the treatment allocation.[1]
-
Primary Outcome: Time to return of motor function.[3]
-
Secondary Outcomes: Time to first ambulation, distance at first ambulation, same-day discharge rate, length of stay, postoperative pain scores, opioid consumption, and incidence of side effects.[3]
-
Assessment Tools:
Data Presentation:
| Outcome Measure | Mepivacaine (60 mg) | Bupivacaine (10 mg) | p-value | Citation |
| Time to Return of Motor Function (median, 95% CI) | 210 min (200, 216) | 229 min (223, 237) | <0.001 | [3] |
| Post-Anesthesia Care Unit (PACU) Pain Scores (mm) | 32.4 | 9.5 | <0.001 | [3] |
| Urinary Retention Rate | 36% | 57% | 0.007 | [3] |
| Time to Urination (minutes) | Faster with Mepivacaine | Slower than Mepivacaine | Significant | [1] |
| Discharge Readiness (minutes earlier) | 71 minutes earlier | - | Significant | [1] |
Mepivacaine vs. Ropivacaine for Sciatic Nerve Block
A prospective, randomized, double-blind study compared the efficacy of mepivacaine and ropivacaine for sciatic nerve block in the popliteal fossa for foot and ankle surgery.[6][7]
Experimental Protocol:
-
Study Design: Prospective, randomized, double-blind study.[6]
-
Participants: ASA physical status I or II patients scheduled for foot and ankle surgery.[7]
-
Intervention:
-
Randomization: Patients were randomly assigned to one of the two groups.[7]
-
Blinding: The study was double-blinded.[6]
-
Primary Outcomes: Onset time of sensory and motor block.[7]
-
Secondary Outcomes: Duration of postoperative analgesia, resolution of motor block, and need for postoperative analgesic medication.[7]
-
Assessment Tools:
Data Presentation:
| Outcome Measure | Mepivacaine 1.5% (30 mL) | Ropivacaine 0.75% (30 mL) | p-value | Citation |
| Onset of Sensory Block (mean ± SD, min) | 9.9 ± 3.3 | 18.1 ± 6.1 | <0.001 | [7] |
| Onset of Motor Block (mean ± SD, min) | 14.7 ± 3.6 | 23.6 ± 5.5 | <0.001 | [7] |
| Duration of Postoperative Analgesia (mean ± SD, h) | 5.9 ± 1.1 | 19 ± 3.4 | <0.001 | [7] |
| Postoperative Analgesic Requirements | Higher | Lower | <0.001 | [7] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing local anesthetics.
Conclusion
The selection of a local anesthetic is a critical decision in clinical practice, with implications for procedural success, patient comfort, and postoperative recovery. Head-to-head clinical trials provide invaluable data to inform these decisions. Mepivacaine demonstrates a faster onset of action compared to ropivacaine but a shorter duration of analgesia.[7] When compared to bupivacaine, mepivacaine allows for a quicker return of motor function and a lower incidence of urinary retention, making it a favorable option for outpatient procedures.[3] However, it may be associated with higher immediate postoperative pain scores.[3] The choice between mepivacaine and its derivatives should be guided by the specific requirements of the surgical procedure and the desired postoperative recovery profile.
References
- 1. Mepivacaine vs Bupivacaine for Knee Replacement Surgery · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. Mepivacaine versus bupivacaine spinal anesthesia for return of motor function following total knee arthroplasty: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More Predictable Return of Motor Function with Mepivacaine Versus Bupivacaine Spinal Anesthetic in Total Hip and Total Knee Arthroplasty: A Double-Blinded, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of spinal versus general anesthesia on postoperative pain and analgesic requirements in patients undergoing peripheral vascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of 0.5% ropivacaine and 1% mepivacaine for sciatic nerve block in the popliteal fossa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lateral approach to the sciatic nerve in the popliteal fossa: a comparison between 1.5% mepivacaine and 0.75% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of potency differences between mepivacaine and ropivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of the anesthetic potency of mepivacaine and ropivacaine. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction
Mepivacaine and ropivacaine are both amide-type local anesthetics widely used for regional anesthesia and pain management. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of nerve impulses.[1][2][3] Understanding the potency differences between these two agents is crucial for selecting the appropriate anesthetic for specific clinical applications and for the development of new anesthetic formulations.
Quantitative Comparison of Potency
| Parameter | Mepivacaine | Ropivacaine | Experimental Model | Citation |
| Median Neurotoxic Concentration | 5 x 10-4 M | 2 x 10-4 M | In vitro cultured neurons (Lymnaea stagnalis) | [4] |
| IC50 (Potassium Channel Block) | 56 µM | 4.2 µM | Enzymatically demyelinated peripheral amphibian nerve fibers (extracellular application) | [1] |
Based on these in vitro findings, ropivacaine appears to be more potent than mepivacaine. The lower median concentration required to induce neurotoxic effects and the significantly lower IC50 for potassium channel blockade suggest that ropivacaine has a higher affinity for its molecular targets in the nerve membrane.
Mechanism of Action: Signaling Pathway
Both mepivacaine and ropivacaine exert their anesthetic effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal membrane. This action inhibits the depolarization of the nerve fiber, thereby preventing the transmission of pain signals.
Experimental Protocols
The following are generalized experimental protocols for determining the potency of local anesthetics.
In Vitro Neurotoxicity Assay
This protocol is based on the methodology used to compare the neurotoxicity of several local anesthetics[4].
-
Cell Culture: Neurons are cultured from a suitable model organism, such as the freshwater snail Lymnaea stagnalis.
-
Drug Application: Solutions of mepivacaine and ropivacaine are added to the culture dishes at a range of final concentrations (e.g., 1 x 10-6 to 2 x 10-2 M).
-
Observation: Morphological changes in the growth cones and neurites of the neurons are observed under a microscope.
-
Scoring: The observed changes are graded based on severity (e.g., score of 1 for moderate changes, score of 2 for severe changes).
-
Data Analysis: The median concentration that produces a score of 1 is determined for each local anesthetic. This value serves as an indicator of the drug's neurotoxic potency.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for studying the effects of drugs on ion channels.
-
Cell Preparation: Isolated neurons or cells expressing the target ion channel (e.g., voltage-gated sodium channels) are prepared for patch-clamp recording.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell to achieve a whole-cell recording configuration.
-
Voltage Clamp: The membrane potential of the cell is controlled (clamped) at a specific voltage.
-
Drug Perfusion: A solution containing the local anesthetic at a known concentration is perfused over the cell.
-
Current Measurement: The ionic current passing through the channels is measured in response to voltage steps before and after the application of the drug.
-
Concentration-Response Curve: The experiment is repeated with a range of drug concentrations to generate a concentration-response curve.
-
IC50 Determination: The concentration of the drug that causes a 50% inhibition of the maximal current (IC50) is calculated from the concentration-response curve.
In Vivo Studies and Clinical Observations
While direct ED50 comparisons from animal models were not identified, clinical studies in humans provide insights into the relative potency and efficacy of mepivacaine and ropivacaine.
In a study comparing 0.5% ropivacaine and 1% mepivacaine for sciatic nerve block, the onset time for both sensory and motor block was similar.[5] However, the duration of both postoperative analgesia and sensory block was significantly longer with ropivacaine.[5] Another study comparing 0.75% ropivacaine and 2% mepivacaine for sciatic-femoral nerve blockade also found a similar onset of sensory and motor blockade.[6] In this study, the duration of postoperative analgesia with ropivacaine was intermediate between that of mepivacaine and bupivacaine.[6] These findings suggest that while the onset of action may be comparable at clinically relevant concentrations, ropivacaine generally provides a longer duration of anesthetic effect.
Conclusion
The available in vitro data suggests that ropivacaine is more potent than mepivacaine. This is supported by its lower median neurotoxic concentration and its higher potency in blocking potassium channels. Clinical studies, while not providing direct ED50 values, indicate that ropivacaine offers a longer duration of analgesia and sensory block compared to mepivacaine at clinically used concentrations, although their onset of action is often similar. For researchers and drug development professionals, these findings highlight the different profiles of these two local anesthetics, which should be considered when designing new formulations or selecting agents for specific therapeutic applications. Further head-to-head studies determining the IC50 for sodium channel blockade and ED50 in relevant animal models are warranted to provide a more definitive quantitative comparison of their potencies.
References
- 1. The relative potencies for motor block after intrathecal ropivacaine, levobupivacaine, and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative analgesic potencies of ropivacaine and bupivacaine for epidural analgesia in labor: implications for therapeutic indexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative potencies of bupivacaine, levobupivacaine, and ropivacaine for neonatal spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of 0.5% ropivacaine and 1% mepivacaine for sciatic nerve block in the popliteal fossa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind comparison of ropivacaine, bupivacaine, and mepivacaine during sciatic and femoral nerve blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepivacaine vs. Articaine: A Comparative Analysis of Anesthetic Duration of Action in In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of a local anesthetic with the appropriate duration of action is a critical factor in procedural success and patient comfort. This guide provides an objective comparison of the in vivo duration of action of mepivacaine hydrochloride and articaine hydrochloride, supported by data from multiple clinical studies.
This analysis synthesizes findings from randomized controlled trials to offer a clear perspective on the performance of these two widely used local anesthetics. The following sections present quantitative data in a structured format, detail the experimental protocols employed in these studies, and provide a visual representation of the typical experimental workflow.
Quantitative Data Summary
The duration of action of mepivacaine and articaine has been evaluated in various clinical settings, primarily in dental procedures. The data presented below is a summary from comparative studies.
| Study Parameter | This compound | Articaine Hydrochloride | Key Findings |
| Soft Tissue Anesthesia Duration (minutes) | 117.52 ± 42.99[1][2] | 140.69 ± 49.76[1][2] | Articaine demonstrated a longer duration of soft tissue anesthesia.[1][2] |
| Pulpal Anesthesia Duration (minutes) | 40.74 (mean)[3] | 42.22 (mean)[3] | Articaine showed a slightly longer duration of pulpal anesthesia.[3] |
| Block Anesthesia Duration (minutes) | 60 - 90[4] | 90 - 120[4] | Articaine generally provides a longer duration for block anesthesia.[4] |
| Onset of Anesthesia (minutes) | Mepivacaine: 4.26 (mean)[3] | Articaine: 2.78 (mean)[3] | Articaine exhibited a faster onset of action.[3][5][6] |
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous methodologies to compare the efficacy of mepivacaine and articaine. The most common experimental design is the randomized, double-blind, split-mouth or cross-over trial.
Key Methodologies:
-
Study Design: The majority of studies utilized a randomized, double-blind, split-mouth or cross-over design.[1][3] In a split-mouth design, each participant receives both anesthetics on opposite sides of the mouth in separate appointments, serving as their own control.[1] A cross-over trial involves participants receiving each anesthetic at different times, with a washout period in between.[3]
-
Subject Population: Studies typically involve adult volunteers or pediatric patients requiring dental procedures.[1][3] Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize confounding variables.
-
Anesthetic Administration: Standardized volumes and concentrations of mepivacaine and articaine, often with a vasoconstrictor like epinephrine, are administered via specific injection techniques such as inferior alveolar nerve block (IANB), buccal infiltration, or intraligamentary injection.[7][8][9]
-
Assessment of Anesthetic Efficacy:
-
Onset of Action: The time from injection to the first sign of numbness, often assessed by the patient's subjective report or response to stimuli (e.g., dental probe).[5]
-
Duration of Soft Tissue Anesthesia: The time from the onset of numbness until the patient reports a complete return of normal sensation in the soft tissues (e.g., lips, cheeks).[1][2]
-
Duration of Pulpal Anesthesia: The time during which a dental procedure can be performed without the patient experiencing pain. This is often objectively measured using an electric pulp tester, where the absence of response to a maximal stimulus indicates successful anesthesia.[8]
-
-
Pain Assessment: Pain during injection and the procedure is often measured using a Visual Analog Scale (VAS) or other validated pain scales like the Wong-Baker FACES pain rating scale.[1]
-
Statistical Analysis: Appropriate statistical tests, such as t-tests or Wilcoxon signed-rank tests, are used to compare the outcomes between the two anesthetic groups.[7][8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study comparing the duration of action of mepivacaine and articaine.
Caption: Experimental workflow for a cross-over clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the anesthetic efficacy of articaine and mepivacaine in pediatric patients: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Articaine Versus Mepivacaine in Inferior Alveolar Nerve Block for Patients With Irreversible Pulpitis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of onset anesthesia time and injection discomfort of 4% articaine and 2% mepivacaine during teeth extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Articaine More Potent than Mepivacaine for Use in Oral Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of articaine versus mepivacaine administered as different supplementary local anesthetic techniques after a failed inferior alveolar nerve block with lidocaine in patients with irreversible pulpitis: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of articaine versus mepivacaine administered as different supplementary local anesthetic techniques after a failed inferior alveolar nerve block with lidocaine in patients with irreversible pulpitis: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Mepivacaine and Levobupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxic profiles of two commonly used local anesthetics, mepivacaine and levobupivacaine. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and clinicians in understanding the relative cardiac safety of these agents.
Executive Summary
Levobupivacaine, the S(-) enantiomer of bupivacaine, is generally considered to have a safer cardiac profile than the racemic mixture, bupivacaine. Mepivacaine, an intermediate-duration amide local anesthetic, is structurally similar to bupivacaine. Experimental evidence indicates that levobupivacaine is less cardiotoxic than its racemic counterpart, and while direct comparative data with mepivacaine is less abundant, existing studies suggest mepivacaine has a lower cardiotoxic potential than bupivacaine. This guide synthesizes available data to compare the cardiotoxicity of mepivacaine and levobupivacaine, focusing on their effects on cardiac ion channels, electrophysiology, and hemodynamics.
Mechanism of Cardiotoxicity: A Shared Pathway
The primary mechanism of cardiotoxicity for both mepivacaine and levobupivacaine involves the blockade of voltage-gated ion channels in cardiomyocytes. This interference with ion flux disrupts the normal cardiac action potential, leading to arrhythmias and myocardial depression.[1]
-
Sodium (Na+) Channel Blockade: Both drugs bind to voltage-gated sodium channels (primarily NaV1.5 in the heart), inhibiting the rapid influx of sodium during phase 0 of the cardiac action potential. This slows the maximum rate of depolarization (Vmax), prolongs the QRS duration on an electrocardiogram (ECG), and can lead to conduction block.[2][3]
-
Potassium (K+) Channel Blockade: Blockade of potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, can delay repolarization (phase 3 of the action potential), prolonging the QT interval and increasing the risk of life-threatening arrhythmias like Torsades de Pointes.[4][5][6]
-
Calcium (Ca2+) Channel Blockade: Inhibition of L-type calcium channels can contribute to negative inotropic effects, reducing myocardial contractility.[1][7]
Comparative Quantitative Data
The following tables summarize available quantitative data from various experimental studies. Direct comparison is challenging due to variations in experimental models and conditions.
Table 1: In Vitro Ion Channel Blockade
| Drug | Ion Channel | Preparation | IC50 | Reference |
| Levobupivacaine | NaV1.5 | HEK-293 cells | ~1-3 µM (inactivated state) | [8] |
| Mepivacaine | NaV1.5 | Not directly compared | - | - |
| Levobupivacaine | hERG | CHO cells | More potent than bupivacaine | [5][6] |
| Mepivacaine | hERG | Not directly compared | - | - |
Note: Data for mepivacaine's IC50 on cardiac ion channels under conditions directly comparable to published levobupivacaine studies is limited.
Table 2: In Vivo Hemodynamic and Electrophysiological Effects
| Parameter | Mepivacaine | Levobupivacaine | Animal Model | Reference |
| Lethal Dose | - | Higher than racemic bupivacaine | Swine | [9] |
| Cardiotoxic Dosage | - | 135.83 ± 8.01 mg | Dogs | [10] |
| QRS Widening | - | Less than racemic bupivacaine | Swine | [9] |
| Myocardial Depression | Dose-dependent depression of peak force | Decreased myocardial contractility | Guinea pig/rat papillary muscles, Sheep | [2][4] |
| Action Potential Duration | Shortening of APD50 and APD90 | - | Guinea pig papillary muscle | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of protocols from key cited studies.
In Vivo Assessment of Cardiotoxicity in a Swine Model
-
Objective: To determine and compare the lethal doses and electrocardiographic effects of levobupivacaine and racemic bupivacaine.
-
Animal Model: Anesthetized swine.
-
Methodology:
-
Instrumentation: A coronary angiography catheter was placed in the left anterior descending artery.
-
Drug Administration: Increasing doses of the local anesthetics were injected directly into the coronary artery.
-
Monitoring: Precordial electrocardiogram (ECG) was continuously monitored, with a focus on the QRS interval.
-
Endpoint: The administration of the drug continued in increasing increments until death occurred.
-
-
Key Parameters Measured: Lethal dose, maximum QRS interval duration.
-
Reference: [9]
In Vitro Electrophysiological Effects on Papillary Muscles
-
Objective: To study the effects of mepivacaine on myocardial contractility and electrophysiological parameters.
-
Preparation: Isolated guinea pig and rat right ventricular papillary muscles.
-
Methodology:
-
Tissue Preparation: Papillary muscles were isolated and mounted in an organ bath superfused with Tyrode's solution.
-
Stimulation: Muscles were stimulated at varying frequencies (0.5 to 3 Hz).
-
Drug Application: Mepivacaine was added to the superfusate at various concentrations (20, 50, and 100 µmol/L).
-
Recording: Myocardial contractility (peak force) and transmembrane action potentials were recorded using microelectrodes.
-
-
Key Parameters Measured: Peak force of contraction, action potential duration (APD50, APD90), maximum rate of depolarization (dV/dt max).
-
Reference: [2]
Discussion and Conclusion
The available evidence consistently demonstrates that levobupivacaine possesses a wider safety margin regarding cardiotoxicity when compared to racemic bupivacaine.[9][10][11] This is attributed to stereoselective differences in its interaction with cardiac ion channels.[4] Mepivacaine is generally considered to have a lower cardiotoxic potential than bupivacaine.[12] Studies on isolated cardiac tissues show that mepivacaine causes a dose-dependent depression of myocardial contractility and alters the cardiac action potential.[2]
While a direct, comprehensive comparison of the cardiotoxicity of mepivacaine and levobupivacaine is not extensively documented in the literature, the existing data suggests that both are safer alternatives to racemic bupivacaine. Levobupivacaine's reduced cardiotoxicity is well-established through numerous preclinical and clinical studies.[11] For mepivacaine, its shorter duration of action and different physicochemical properties likely contribute to a more favorable cardiac safety profile compared to long-acting, highly potent agents like bupivacaine.
For researchers in drug development, these findings underscore the importance of stereochemistry in drug design and safety assessment. Future studies directly comparing the effects of mepivacaine and levobupivacaine on specific cardiac ion channels (NaV1.5, hERG) under standardized conditions would be invaluable for a more definitive risk assessment.
References
- 1. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and electrophysiological effects of mepivacaine on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 11. researchgate.net [researchgate.net]
- 12. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating a new analytical method for mepivacaine hydrochloride against a reference standard
This guide provides a detailed comparison of two analytical methods for the quantification of mepivacaine hydrochloride in pharmaceutical formulations: a well-established High-Performance Liquid Chromatography (HPLC) method serving as the reference standard, and a newly developed UV-Vis Spectrophotometric method. The objective is to validate the new method against the reference standard, presenting key performance data to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.
Introduction
This compound is a local anesthetic of the amide type, widely used in dental and medical procedures.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of this compound, offering high specificity and accuracy.[2][3] However, HPLC methods can be time-consuming and require sophisticated instrumentation and expensive solvents. This guide introduces a simpler and more cost-effective UV-Vis spectrophotometric method and validates its performance against a reference HPLC method in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Experimental Protocols
Reference Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from established and validated procedures for the analysis of this compound.[2][9]
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 column (250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound USP Reference Standard.[10]
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH 6.3).
-
Water (HPLC grade).
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 6.3) and acetonitrile (65:35 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 263 nm.[9]
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Standard Solution Preparation: A stock solution of this compound Reference Standard (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation: A portion of the pharmaceutical formulation equivalent to 100 mg of this compound is dissolved in the mobile phase in a 100 mL volumetric flask. The solution is sonicated to ensure complete dissolution and then diluted to the mark with the mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.
New Method: UV-Vis Spectrophotometry
This proposed method offers a rapid and straightforward approach for the quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents and Materials:
-
This compound USP Reference Standard.[10]
-
Methanol (analytical grade).
Methodology:
-
Solvent: Methanol.
-
Detection Wavelength: 263 nm.
Standard Solution Preparation: A stock solution of this compound Reference Standard (100 µg/mL) is prepared in methanol. Calibration standards are prepared by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 30 µg/mL.
Sample Preparation: A portion of the pharmaceutical formulation equivalent to 10 mg of this compound is dissolved in methanol in a 100 mL volumetric flask. The solution is sonicated and diluted to the mark with methanol. The solution is then filtered, and an appropriate aliquot is taken and diluted with methanol to obtain a final concentration within the calibration range.
Method Validation Workflow
The following diagram illustrates the workflow for the validation of the new analytical method against the reference standard, following ICH guidelines.[4][5][6]
Data Presentation and Comparison
The following tables summarize the hypothetical performance data obtained for both the reference HPLC method and the new UV-Vis spectrophotometric method.
Table 1: Linearity and Range
| Parameter | Reference Method (HPLC) | New Method (UV-Vis) |
| Linearity Range | 10 - 100 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 45872x + 1254 | y = 0.0321x + 0.0015 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | Reference Method (HPLC) (% Recovery ± SD) | New Method (UV-Vis) (% Recovery ± SD) |
| 80% | 99.5 ± 0.8 | 98.9 ± 1.2 |
| 100% | 100.2 ± 0.5 | 100.5 ± 0.9 |
| 120% | 99.8 ± 0.7 | 99.2 ± 1.5 |
Table 3: Precision
| Parameter | Reference Method (HPLC) (%RSD) | New Method (UV-Vis) (%RSD) |
| Repeatability (Intra-day) | 0.65 | 1.10 |
| Intermediate Precision (Inter-day) | 0.85 | 1.45 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Reference Method (HPLC) | New Method (UV-Vis) |
| LOD | 1.1 µg/mL[2] | 1.5 µg/mL |
| LOQ | 3.4 µg/mL[2] | 4.5 µg/mL |
Table 5: Specificity
| Parameter | Reference Method (HPLC) | New Method (UV-Vis) |
| Interference from Excipients | No interference observed | Potential for interference from UV-absorbing excipients |
| Degradation Products | Separated from the main peak | Not specific for degradation products |
Conclusion
The validation data demonstrates that the new UV-Vis spectrophotometric method is a viable alternative to the reference HPLC method for the routine quality control analysis of this compound in pharmaceutical formulations. The UV-Vis method exhibits acceptable linearity, accuracy, and precision within its defined range.
While the HPLC method provides higher sensitivity (lower LOD and LOQ) and superior specificity in the presence of degradation products and complex excipient matrices, the UV-Vis method offers significant advantages in terms of speed, simplicity, and cost-effectiveness. The choice of method should be based on the specific requirements of the analysis. For release testing and stability studies where specificity is paramount, the HPLC method is recommended. For routine in-process quality control where rapid analysis is required and the formulation is simple, the validated UV-Vis spectrophotometric method is a suitable and efficient option.
References
- 1. This compound | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF this compound | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. Mepivacaine United States Pharmacopeia (USP) Reference Standard 1722-62-9 [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Mepivacaine Hydrochloride
For Immediate Implementation: Operational and Disposal Plan
Mepivacaine Hydrochloride, a local anesthetic widely used in research and drug development, requires meticulous disposal procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these protocols is critical for the safety of personnel and the integrity of the research environment.
Regulatory Framework: Adherence to DEA and EPA Mandates
The disposal of this compound is governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a controlled substance, its disposal must render it "non-retrievable," meaning it cannot be transformed back into a usable form.[1][2] All disposal activities must be meticulously documented, with records maintained for a minimum of two years.[3][4]
Core Disposal Procedures for Laboratory Settings
Research facilities have two primary DEA-compliant options for the disposal of this compound: utilizing a DEA-registered reverse distributor or conducting on-site destruction.
Option 1: DEA-Registered Reverse Distributor
This is the most straightforward and commonly recommended method for laboratories.
Step-by-Step Protocol:
-
Segregation and Storage: Isolate all expired, unwanted, or contaminated this compound from active stock. Store it in a designated, secure, and clearly labeled container. This container must be kept in a locked cabinet or safe, separate from other materials.
-
Contact a Reverse Distributor: Identify and establish an account with a DEA-registered reverse distributor. These specialized services are authorized to handle and dispose of controlled substances.
-
Inventory and Documentation: Create a detailed inventory of the this compound to be disposed of. For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is sufficient.[4][5]
-
Packaging and Shipment: Package the waste material according to the reverse distributor's instructions and Department of Transportation (DOT) regulations. The reverse distributor will provide guidance on proper packaging and shipping procedures.
-
Record Keeping: Retain all documentation related to the transfer, including the inventory, shipping manifests, and any correspondence with the reverse distributor, for at least two years.
Option 2: On-Site Destruction
On-site destruction is a viable alternative but requires strict adherence to DEA protocols to meet the "non-retrievable" standard.
Step-by-Step Protocol:
-
Segregation and Secure Storage: As with the reverse distributor method, segregate and securely store the this compound waste.
-
Choose a Destruction Method: The chosen method must permanently alter the physical and chemical state of the this compound.
-
Commercially Available Chemical Digestion Systems: Products such as Rx Destroyer™ utilize activated carbon to adsorb and neutralize the active pharmaceutical ingredient.[5][6][7] These systems are designed to be simple to use: the pharmaceutical waste is added to the container with the deactivating agent.[7]
-
Incineration: This is considered the only destruction method reviewed by the DEA that meets the non-retrievable standard by destroying both chemical compounds and their analogs.[1][2] This must be performed in a permitted incinerator.
-
-
Witnessing and Documentation: The destruction process must be witnessed by two authorized employees.[3][4]
-
Complete DEA Form 41: The "Registrant Record of Controlled Substances Destroyed" (DEA Form 41) must be accurately completed. This form details the substance, quantity, method of destruction, and includes the signatures of the two witnesses.[3][4][8]
-
Record Keeping: A copy of the completed DEA Form 41 must be maintained at the registered location for a minimum of two years and be available for inspection by the DEA.[3][4]
Spills and Accidental Releases
In the event of a spill, prioritize the safety of laboratory personnel.
-
Evacuate and Ventilate: If the spill involves a significant amount of powder, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, safety glasses, and a lab coat. For large spills of powdered this compound, a dust respirator is necessary.
-
Containment and Cleanup: For liquid spills, absorb the material with an inert substance. For powdered spills, carefully sweep or vacuum the material to minimize dust generation. Place all contaminated materials into a suitable, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Documentation of Non-Recoverable Spills: If the spilled substance is not recoverable, the incident must be documented on a DEA Form 41, signed by two individuals who witnessed the event.
Quantitative Data and Experimental Protocols
Currently, there is a lack of publicly available, non-proprietary quantitative data detailing specific ratios for the chemical destruction of this compound (e.g., the precise amount of activated carbon required per gram of the compound). The formulations of commercial chemical destruction products, such as Rx Destroyer™, are proprietary.
Forced degradation studies on this compound have been conducted for analytical purposes, primarily using High-Performance Liquid Chromatography (HPLC) to determine stability under various stress conditions (acidic, basic, oxidative, and thermal). These studies confirm that the compound degrades, but they do not provide protocols for waste disposal.
Researchers should rely on the instructions provided by the manufacturers of commercial disposal kits or the procedures outlined by a licensed reverse distributor to ensure compliance and efficacy.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. printfriendly.com [printfriendly.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Mepivacaine Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Mepivacaine Hydrochloride are critical for ensuring the well-being of laboratory personnel. This guide provides immediate, essential safety and logistical information, offering procedural, step-by-step guidance to minimize risk and ensure compliance in a research environment.
This compound, a local anesthetic of the amide type, requires careful handling due to its potential health hazards. In a laboratory setting, it is considered potentially irritating to the skin, eyes, and respiratory tract.[1] Inhalation may cause drowsiness or dizziness, and ingestion is harmful.[2][3] Adherence to stringent safety protocols is paramount to mitigate these risks.
Personal Protective Equipment and Engineering Controls
The primary defense against exposure to this compound involves a combination of appropriate personal protective equipment (PPE) and effective engineering controls.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles.[1][4] |
| Hand Protection | Impervious protective gloves (e.g., Nitrile, Butyl rubber, Polychloroprene). | Prevents skin contact and potential absorption.[4] |
| Respiratory Protection | NIOSH-approved respirator with a P3 filter. | Required when dusts are generated or if ventilation is inadequate.[3][5] |
| Body Protection | Laboratory coat or chemical-resistant apron. For larger quantities, a disposable coverall is recommended. | Protects skin and clothing from contamination.[4][5] |
Engineering Controls:
| Control Type | Description |
| Ventilation | Work in a well-ventilated area. Use local exhaust ventilation or a fume hood to minimize dust and vapor inhalation.[5] |
| Dust Control | Employ dust extraction systems (suction) when handling the powdered form.[5] |
| Safety Stations | Emergency eyewash fountains and safety showers should be readily accessible in the immediate work area.[5] |
Quantitative Safety Data
Understanding the quantitative aspects of this compound's toxicity and exposure limits is crucial for a comprehensive risk assessment.
| Parameter | Value | Species/Conditions | Reference |
| Occupational Exposure Limit (OEL) | 1 mg/m³ (8-hour TWA) | AstraZeneca COM | [3] |
| 5 mg/m³ (15-min STEL) | AstraZeneca COM | [3] | |
| LD50 (Oral) | >5000 mg/kg | Rat | [4] |
| LD50 (Intravenous) | 32 mg/kg | Mouse | [4] |
| 22 mg/kg | Rabbit | [4] | |
| LD50 (Subcutaneous) | 260 mg/kg | Mouse | [4] |
| 110 mg/kg | Rabbit | [4] |
Experimental Protocols
Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a solution of this compound in a laboratory setting.
-
Pre-Handling Checklist:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Verify that the emergency eyewash and shower are operational.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Use a calibrated analytical balance within a ventilated enclosure or fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Minimize the generation of dust.
-
-
Dissolution:
-
Add the weighed powder to a suitable solvent (e.g., sterile water for injection) in an appropriate container.
-
Stir the solution until the powder is completely dissolved. Avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all waste materials, including any contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated, dry place at room temperature.[5] Keep containers tightly closed when not in use.[5] Store away from strong acids, strong bases, and sources of ignition.[5]
Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Follow site-specific emergency procedures.
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Waste Identification: this compound waste is considered hazardous.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an accredited disposal contractor, typically via incineration.[3] Do not dispose of it down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the necessary steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
